2-Chlorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCSKHALVHRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023966 | |
| Record name | 2-Chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | Butane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
157.0 [mmHg] | |
| Record name | 2-Chlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-86-4 | |
| Record name | 2-Chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV999R2773 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorobutane (B165301)
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key chemical processes.
Physical Properties
This compound, also known as sec-butyl chloride, is a colorless, volatile liquid at room temperature.[1] It possesses a sharp, ether-like odor.[2] Due to the hydrocarbon chain, it is not miscible in water but is soluble in nonpolar organic solvents.[1][2]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C4H9Cl |
| Molecular Weight | 92.57 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Odor | Sharp, ether-like[2] |
| Density | 0.873 g/cm³ at 25 °C[1] |
| Melting Point | -140 °C[1] |
| Boiling Point | 70 °C[1] |
| Solubility in Water | Insoluble[2] |
| Solubility in Organic Solvents | Soluble[2] |
| Refractive Index (n20/D) | 1.396[3] |
| Vapor Pressure | 157.0 mmHg |
| Flash Point | -15 °C (5 °F)[4] |
Chemical Properties and Reactions
This compound is a reactive alkyl halide that serves as a valuable intermediate in numerous organic reactions. The chlorine atom acts as an effective leaving group, making the compound susceptible to both nucleophilic substitution and elimination reactions.[1] It is also a precursor for the formation of Grignard reagents.[1]
Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions depending on the nucleophile and solvent conditions.[5] Strong nucleophiles in polar aprotic solvents favor the SN2 pathway, leading to an inversion of stereochemistry.[5][6] Weak nucleophiles in polar protic solvents favor the SN1 mechanism, which proceeds through a carbocation intermediate and results in a racemic mixture.[5]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound undergoes elimination reactions, primarily through the E2 mechanism.[7] This dehydrohalogenation reaction typically follows Zaitsev's rule, where the more substituted alkene is the major product.[8]
Experimental Protocols
Synthesis of this compound from 2-Butanol (B46777)
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction between 2-butanol and hydrochloric acid.[9][10]
Experimental Workflow: Synthesis of this compound
References
- 1. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. This compound(78-86-4) 13C NMR spectrum [chemicalbook.com]
- 4. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. brainly.in [brainly.in]
- 6. Question: Draw the product of the following reaction: this compound (w.. [askfilo.com]
- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. studylib.net [studylib.net]
- 9. understandingstandards.org.uk [understandingstandards.org.uk]
- 10. This compound(78-86-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Chlorobutane from 2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chlorobutane (B165301) from 2-butanol (B46777), with a focus on the underlying SN1 reaction mechanism. It includes detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Core Synthesis and Mechanism
The conversion of 2-butanol, a secondary alcohol, to this compound is a classic example of a nucleophilic substitution reaction.[1][2] Due to the secondary nature of the alcohol, the reaction primarily proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism, particularly in the presence of a strong acid like hydrochloric acid (HCl).[3] This mechanism involves the formation of a carbocation intermediate.[3][4]
The overall reaction is as follows:
CH(_3)CH(OH)CH(_2)CH(_3) + HCl → CH(_3)CHClCH(_2)CH(_3) + H(_2)O
The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, the first step in the mechanism is the protonation of the hydroxyl group by the acid (HCl), which converts it into a much better leaving group, water (H(_2)O). Following protonation, the water molecule departs, leading to the formation of a secondary carbocation at the second carbon of the butane (B89635) chain. This step is the rate-determining step of the S(_N)1 reaction. Finally, the chloride ion (Cl
−
), a nucleophile, attacks the planar carbocation. This attack can occur from either face of the carbocation, which would result in a racemic mixture if the starting alcohol were chiral.
To facilitate this reaction, a catalyst such as zinc chloride (ZnCl(_2)) is often used in what is known as the Lucas test. Zinc chloride is a Lewis acid that coordinates with the oxygen of the alcohol, further weakening the C-O bond and promoting the formation of the carbocation. The reaction with 2-butanol (a secondary alcohol) is observed to be slower than with tertiary alcohols but faster than with primary alcohols under these conditions.[5]
An alternative method for the synthesis of this compound from 2-butanol involves the use of thionyl chloride (SOCl(_2)), often in the presence of a base like pyridine.[6][7][8]
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes quantitative data from different synthetic approaches.
| Reagents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Butanol, 30% Hydrochloric Acid | None | Continuous dropwise addition at 95°C | 90.3 | 99.6 | [9] |
| 2-Butanol, Concentrated Hydrochloric Acid | Anhydrous Zinc Chloride | Reflux for 30 minutes | 73.07 | Not Reported | [10] |
| 2-Butanol, Thionyl Chloride | Pyridine | Not specified | Not specified | Not specified | [6][7] |
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Technique | Key Signals and Interpretations | Reference(s) |
| Infrared (IR) Spectroscopy | C-H stretching (~2880-3080 cm
| [2] |
| ¹H NMR Spectroscopy | Four distinct proton environments are observed with an integration ratio of 3:1:2:3. The chemical shifts are influenced by the electronegative chlorine atom. | [11][12][13] |
| ¹³C NMR Spectroscopy | Four distinct carbon signals are present, with the carbon bonded to the chlorine atom (CHCl) showing a significant downfield shift. | [14] |
| Mass Spectrometry | The mass spectrum shows parent molecular ion peaks at m/z 92 and 94 (due to the presence of
| [2] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from 2-butanol.
Method 1: Synthesis using Concentrated HCl and Zinc Chloride
This protocol is based on a typical laboratory procedure involving reflux and distillation.
Materials:
-
2-Butanol
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride
-
5% Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride (or other suitable drying agent)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 35g of anhydrous zinc chloride and 11.9g of 2-butanol.[10]
-
Carefully add 25 cm³ of concentrated hydrochloric acid to the flask.[10]
-
Set up the apparatus for reflux and heat the mixture for 30 minutes.[10]
-
After reflux, allow the mixture to cool and then set up for distillation to separate the crude this compound.
-
The distillate is transferred to a separatory funnel and washed with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will evolve, so vent the funnel frequently.[3]
-
Separate the organic layer and dry it over anhydrous calcium chloride.[10][15]
-
Perform a final distillation to purify the this compound.
Method 2: Continuous Flow Synthesis
This method allows for a continuous production of this compound.
Materials:
-
2-Butanol
-
30% Hydrochloric Acid Solution
-
Reaction vessel with continuous feed, condensers, distillation column
Procedure:
-
Continuously add 2-butanol and a 30% hydrochloric acid solution to a reaction vessel maintained at 95°C.[9]
-
The vapor mixture from the top of the reactor is cooled to 76°C in a first condenser and fed into a distillation column to separate unreacted 2-butanol.[9]
-
The vapor from the distillation is then cooled to 48°C in a second condenser to liquefy the this compound and water.[9]
-
The liquid is washed to remove water and then dehydrated to obtain the crude product.[9]
-
The crude product is then distilled to yield pure this compound.[9]
Visualizations
The following diagrams illustrate the key mechanisms and workflows involved in the synthesis of this compound.
Caption: The S(_N)1 reaction mechanism for the synthesis of this compound from 2-butanol.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. Lucas Test for Primary, Secondary, and Tertiary Alcohols [chemedx.org]
- 6. Solved 2.) 2-Butanol can be converted into this compound | Chegg.com [chegg.com]
- 7. [2.5] 2064 Q.No. 23 An alcohol ( A ), reacts with thionyl chloride to pro.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. understandingstandards.org.uk [understandingstandards.org.uk]
- 11. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. This compound(78-86-4) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
Spectroscopic Analysis of 2-Chlorobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorobutane (B165301), a key alkyl halide intermediate in various chemical syntheses. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification, characterization, and quality control of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Data Presentation
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~2880-3080 | C-H stretch (sp³) | Strong |
| ~1300-1500 | C-H bend | Medium |
| ~580-780 | C-Cl stretch | Medium-Strong |
Table 1: Summary of key IR absorption bands for this compound. [1]
The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.[1]
Experimental Protocol
Sample Preparation: For liquid samples like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.[1] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the liquid sample is brought into direct contact with a high-refractive-index crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum.
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.[2] The integration of these signals reveals the relative number of protons in each set, which is 3:1:2:3.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.0 | Triplet | 3H | -CH₂CH₃ |
| ~1.5 | Doublet | 3H | -CH(Cl)CH₃ |
| ~1.7 | Multiplet | 2H | -CH₂ CH₃ |
| ~4.0 | Multiplet | 1H | -CH (Cl)CH₃ |
Table 2: ¹H NMR spectroscopic data for this compound. [2]
Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays four signals, confirming the presence of four unique carbon environments.[3] The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom directly bonded to it appearing most downfield.[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~11 | -CH₂C H₃ |
| ~25 | -CH(Cl)C H₃ |
| ~34 | -C H₂CH₃ |
| ~60 | -C H(Cl)CH₃ |
Table 3: ¹³C NMR spectroscopic data for this compound. [3]
Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
Experimental Protocol
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[2][3] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.[2][3]
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. The data is then Fourier-transformed to obtain the frequency-domain spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Data Presentation
The mass spectrum of this compound shows a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4]
| m/z | Ion | Relative Abundance | Significance |
| 94 | [C₄H₉³⁷Cl]⁺ | ~33% of m/z 92 | [M+2]⁺ peak |
| 92 | [C₄H₉³⁵Cl]⁺ | ~100% of M⁺ | Molecular Ion Peak |
| 65 | [CH₃CH³⁷Cl]⁺ | ~33% of m/z 63 | Isotopic fragment |
| 63 | [CH₃CH³⁵Cl]⁺ | Prominent | Fragmentation |
| 57 | [C₄H₉]⁺ | 100% (Base Peak) | Loss of Cl radical |
Table 4: Key ions in the mass spectrum of this compound. [4][5]
The base peak at m/z 57 corresponds to the secondary butyl carbocation, formed by the loss of the chlorine radical.[4] This fragmentation is favored due to the relative stability of the secondary carbocation.
Experimental Protocol
Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a heated inlet system or by direct injection into the ion source.
Ionization: Electron Ionization (EI) is a common method used. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier or other sensitive detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
- 1. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl CH3CHClCH2CH3 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. brainly.com [brainly.com]
2-Chlorobutane CAS number and molecular structure
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorobutane (B165301) (sec-butyl chloride), focusing on its chemical and physical properties, synthesis, and reactivity. The information is curated to support professionals in research, scientific exploration, and drug development in leveraging this versatile chemical intermediate.
Core Identification and Molecular Structure
This compound is a chiral organochlorine compound. The chlorine atom is located on the second carbon atom of the butane (B89635) chain, creating a stereocenter. It exists as a racemic mixture of two enantiomers, (R)-(-)-2-chlorobutane and (S)-(+)-2-chlorobutane.
The molecular structure consists of a four-carbon chain with a chlorine atom bonded to the second carbon.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 92.57 g·mol⁻¹ | [1][2][3][5] |
| Appearance | Colorless, volatile liquid | [1][6] |
| Density | 0.873 g/cm³ at 25 °C | [1][2] |
| Melting Point | -140 °C | [1][2] |
| Boiling Point | 68-70 °C | [1][2] |
| Refractive Index | n20/D 1.396 | [2] |
| Vapor Pressure | 157.0 mmHg | [3] |
| Solubility | Immiscible in water; Soluble in organic solvents | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features and Wavenumbers (cm⁻¹) / Chemical Shifts (ppm) | Reference |
| ¹H NMR | Four distinct proton environments with an integration ratio of 3:1:2:3. | [7] |
| ¹³C NMR | Four distinct carbon environments. The carbon bonded to chlorine (CHCl) is significantly downfield. | [8] |
| Infrared (IR) | C-H stretching (~2880-3080 cm⁻¹), C-H bending (~1300-1500 cm⁻¹), and characteristic C-Cl stretching (~580-780 cm⁻¹). | [9] |
| Mass Spectrometry | Parent molecular ions at m/z 92 and 94 are typically weak. The base ion peak is often at m/z 57. | [9] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via two primary routes. The choice of method depends on the available starting materials and desired scale.
Protocol 1: Synthesis from 2-Butanol (B46777) (SN1 Reaction)
This method involves the nucleophilic substitution reaction of 2-butanol with hydrochloric acid, often catalyzed by zinc chloride.[10][11][12]
Methodology:
-
Reaction Setup: 2-butanol is refluxed with concentrated hydrochloric acid in the presence of a catalyst, such as anhydrous zinc chloride.[10] The zinc chloride assists in the protonation of the hydroxyl group, converting it into a better leaving group (water).
-
Reaction Mechanism: The reaction proceeds via an Sₙ1 mechanism. The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation intermediate. The chloride ion then acts as a nucleophile, attacking the carbocation to form this compound.[1][13]
-
Workup and Purification: The resulting mixture is typically purified by distillation.[6] The crude product is washed to remove impurities and then dehydrated before the final distillation to obtain pure this compound.[6]
Protocol 2: Synthesis from 2-Butene (B3427860) (Electrophilic Addition)
This synthesis occurs through the electrophilic addition of hydrogen chloride (HCl) to 2-butene.[1]
Methodology:
-
Reaction: Gaseous hydrogen chloride is bubbled through a solution of 2-butene in a suitable solvent.
-
Reaction Mechanism: The pi electrons of the 2-butene double bond attack the hydrogen atom of HCl, forming a secondary carbocation and a chloride ion. The chloride ion then attacks the carbocation to yield this compound.[1][13] Due to the symmetrical nature of 2-butene, only one product is formed.
-
Purification: The product is isolated and purified, typically by distillation.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the reactivity of the C-Cl bond, which allows it to participate in a variety of reactions.[1][14]
Nucleophilic Substitution Reactions
This compound can undergo both Sₙ1 and Sₙ2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically unhindered nucleophiles favor the Sₙ2 pathway, while weaker nucleophiles and polar, protic solvents favor the Sₙ1 pathway.[15]
Caption: Sₙ2 reaction pathway of this compound.
Elimination Reactions
When treated with a strong base, this compound undergoes an E2 elimination reaction to form a mixture of alkenes, primarily 1-butene (B85601) and 2-butene (cis and trans isomers).[13][16] The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the more substituted alkene (2-butene) as the major product.
Caption: E2 elimination reaction of this compound.
Grignard Reagent Formation
This compound reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, sec-butylmagnesium chloride.[6][13] This organometallic compound is a potent nucleophile and a strong base, widely used in the formation of carbon-carbon bonds in organic synthesis.
Caption: Formation of a Grignard reagent from this compound.
Safety and Handling
This compound is a highly flammable liquid and vapor.[6][17][18] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[17][18][19] Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn when handling this chemical.[17][18][19] It is incompatible with strong oxidizing agents.[2]
Conclusion
This compound is a foundational building block in organic chemistry with significant utility for researchers and professionals in drug discovery and development. Its well-defined physical properties and versatile reactivity in substitution, elimination, and organometallic reactions make it an important precursor for the synthesis of a wide array of more complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C4H9Cl | CID 6563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-chlorobutane | C4H9Cl | CID 23616278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 78-86-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. understandingstandards.org.uk [understandingstandards.org.uk]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. This compound - Wikiwand [wikiwand.com]
- 14. Atom Scientific Ltd | Product | this compound 98% [atomscientific.com]
- 15. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 16. brainly.com [brainly.com]
- 17. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 18. ecplabchem.co.nz [ecplabchem.co.nz]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of 2-Chlorobutane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chlorobutane (B165301) in a variety of organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a solvent or intermediate in their work. This document compiles available solubility data, details experimental protocols for solubility determination, and presents visualizations to illustrate key concepts.
Quantitative Solubility Data
The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, extraction, and formulation. Based on available literature, this compound exhibits a high degree of solubility in many common organic solvents. For several solvents, it is described as being miscible , meaning it is soluble in all proportions.
The following table summarizes the quantitative and qualitative solubility of this compound in various organic solvents.
| Solvent Category | Solvent Name | Temperature (°C) | Solubility | Units | Citation |
| Alcohols | Ethanol | Not Specified | Miscible | - | [1] |
| Methanol | Not Specified | Miscible | - | ||
| Propanol | Not Specified | Miscible | - | ||
| Butanol | Not Specified | Miscible | - | ||
| Ketones | Acetone | Not Specified | Miscible | - | [1] |
| Ethers | Diethyl Ether | Not Specified | Miscible | - | [1] |
| Diisopropyl Ether | 15.0 - 35.0 | Miscible (Implied by VLE data) | - | ||
| 1,3-Dioxolane | 25.0 - 55.0 | Miscible (Implied by VLE data) | - | ||
| 1,4-Dioxane | 25.0 - 55.0 | Miscible (Implied by VLE data) | - | ||
| Halogenated Hydrocarbons | Dichloromethane | Not Specified | Miscible | - | |
| Chloroform | Not Specified | Miscible | - | ||
| Carbon Tetrachloride | Not Specified | Miscible | - | ||
| Aliphatic Hydrocarbons | n-Hexane | 15.0 - 35.0 | Miscible (Implied by VLE data) | - | |
| Heptane | Not Specified | Soluble | - | ||
| Aromatic Hydrocarbons | Toluene | Not Specified | Soluble | - | |
| Esters | Ethyl Acetate | Not Specified | Soluble | - | |
| Aqueous | Water | 25.0 | 1.0 | g/L |
Experimental Protocols for Solubility Determination
The determination of liquid-liquid solubility is crucial for characterizing a solvent system. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid analyte like this compound in an organic solvent.
Method 1: Visual Miscibility Determination (Qualitative)
This method provides a rapid, qualitative assessment of whether two liquids are miscible, partially miscible, or immiscible.
Materials:
-
Test tubes with stoppers or screw caps
-
Graduated pipettes or cylinders
-
This compound (solute)
-
Organic solvent of interest (solvent)
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a known volume of the organic solvent (e.g., 5 mL).
-
Add a small, known volume of this compound to the solvent (e.g., 0.5 mL).
-
Stopper the test tube and invert it several times or briefly vortex to ensure thorough mixing.
-
Allow the mixture to stand for a few minutes and observe.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion before separating into two layers, or a single phase may be observed at this concentration, but phase separation occurs upon adding more of one component.
-
-
Continue adding the solute in known increments, mixing and observing after each addition, until the entire composition range is explored or until phase separation is observed.
Method 2: Cloud Point Titration for Mutual Solubility Curve (Quantitative)
This method is used to determine the mutual solubility of two partially miscible liquids as a function of temperature. By identifying the temperature at which a mixture of known composition becomes homogeneous (the cloud point), a phase diagram can be constructed.
Materials:
-
Jacketed glass vessel with a stirrer
-
Circulating water bath with temperature control
-
Calibrated thermometer or temperature probe
-
Burette or precision pump for titrant delivery
-
Analytical balance
-
This compound
-
Organic solvent of interest
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures of this compound and the organic solvent with known compositions by mass in the jacketed glass vessel.
-
Heating and Observation:
-
Start with a mixture that is in a two-phase region at room temperature (appears cloudy or has two layers).
-
Begin stirring the mixture and slowly increase the temperature of the circulating bath.
-
Carefully observe the mixture. The temperature at which the turbidity disappears and the solution becomes a single clear phase is the cloud point. Record this temperature.
-
-
Cooling and Observation:
-
Slowly cool the now homogeneous mixture while continuing to stir.
-
The temperature at which turbidity reappears is also recorded.
-
The average of the heating and cooling cloud point temperatures is taken as the equilibrium phase transition temperature for that composition.
-
-
Repeat for Different Compositions: Repeat steps 2 and 3 for all the prepared mixtures of different compositions.
-
Constructing the Phase Diagram: Plot the recorded temperatures (y-axis) against the weight percent or mole fraction of this compound (x-axis). The resulting curve is the mutual solubility curve. The peak of this curve, if present, represents the upper consolute temperature, above which the two liquids are miscible in all proportions.
Visualizations
The following diagrams illustrate key concepts related to the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules.
Experimental Workflow for Solubility Determination
The following workflow outlines the general steps involved in determining the solubility of this compound in an organic solvent.
Conclusion
This compound demonstrates high solubility in a wide range of common organic solvents, being miscible with many alcohols, ketones, and ethers. This property, stemming from its molecular structure which has both polar and nonpolar characteristics, makes it a versatile compound in various chemical applications. For systems where complete miscibility is not observed or is unknown, the experimental protocols outlined in this guide provide a framework for quantitative solubility determination. The provided visualizations offer a conceptual understanding of the factors governing its solubility and the experimental process for its determination. This guide serves as a foundational resource for professionals requiring detailed solubility information for this compound in their research and development activities.
References
Stereoisomers of 2-Chlorobutane and their properties
An In-depth Technical Guide to the Stereoisomers of 2-Chlorobutane (B165301)
Introduction
This compound (sec-butyl chloride) is a halogenated alkane with the chemical formula C₄H₉Cl. The carbon atom bonded to the chlorine atom (C2) is a stereocenter, as it is attached to four different groups: a hydrogen atom (-H), a chlorine atom (-Cl), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[1] This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers.[1][2][3] These stereoisomers are designated as (R)-2-chlorobutane and (S)-2-chlorobutane based on the Cahn-Ingold-Prelog priority rules.[4][5]
The presence of these stereoisomers imparts optical activity to the molecule, a property that is fundamental in many areas of chemistry, particularly in pharmaceutical development and materials science where enantiomeric purity is critical. This guide provides a detailed overview of the properties, analysis, and experimental protocols related to the stereoisomers of this compound.
Properties of this compound Stereoisomers
Enantiomers exhibit identical physical properties in an achiral environment, such as boiling point, melting point, density, and refractive index.[6][7][8] Their only distinguishing physical property is the direction in which they rotate plane-polarized light.[6] An equimolar mixture of the two enantiomers, known as a racemic mixture, is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[1][9]
Physical Properties
The general physical properties of this compound are summarized in the table below. These values are identical for (R)-2-chlorobutane, (S)-2-chlorobutane, and the racemic mixture.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉Cl | [10][11] |
| Molar Mass | 92.57 g/mol | [10][11][12] |
| Boiling Point | 68-70 °C | [10][13] |
| Melting Point | -140 °C | [10][13] |
| Density | 0.873 g/mL at 25 °C | [10][13] |
| Refractive Index (n²⁰/D) | 1.396 - 1.397 | [10][14] |
| Solubility in Water | Immiscible / Slightly Soluble | [13][15] |
Optical Properties
The key differentiating property of the enantiomers of this compound is their specific rotation, which is equal in magnitude but opposite in sign. There is some variation in the reported values in the literature.
| Stereoisomer | Specific Rotation [α] | Reference(s) |
| (R)-2-Chlorobutane | +12.9° | [16] |
| -33.8° (predicted) | [17] | |
| (S)-2-Chlorobutane | -12.9° | [16] |
| +33.8° (predicted) | [17] | |
| (±)-2-Chlorobutane (Racemic Mixture) | 0° | [1][18] |
Stereoisomer Relationships
The relationship between the achiral precursors, the individual enantiomers, and the resulting racemic mixture is a fundamental concept in stereochemistry. The chlorination of n-butane, for example, produces a racemic mixture because the intermediate radical is planar, allowing attack from either side with equal probability.[19]
Experimental Protocols
Measurement of Optical Activity: Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a sample of a chiral substance.[20]
Objective: To determine the specific rotation of an enantiomer of this compound.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Solution Preparation: Accurately weigh a precise amount (m) of the purified this compound enantiomer. Dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a known volume (V). Calculate the concentration (c) in g/mL.
-
Instrument Calibration: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument by rotating the analyzer until maximum extinction (darkness) is achieved. This reading is the blank or zero point.
-
Sample Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.[21] Place the cell in the polarimeter.
-
Data Acquisition: Rotate the analyzer until the point of maximum extinction is found again. Record the observed angle of rotation (α).[22] Take several readings and calculate the average.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL[22] The temperature and wavelength of the light source (e.g., Sodium D-line, 589 nm) must also be reported.
-
Separation of Enantiomers: Chiral Gas Chromatography (GC)
Chiral GC is a powerful analytical technique for separating and quantifying enantiomers.[23] The separation is achieved by using a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Objective: To separate and determine the enantiomeric excess (ee) of a this compound sample.
Apparatus:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column or a cyanuric acid-modified Carboblack C adsorbent).[23][24][25]
-
High-purity carrier gas (e.g., Helium or Hydrogen).
-
Syringe for sample injection.
Methodology:
-
Instrument Setup: Install the chiral GC column in the gas chromatograph. Set the appropriate operating conditions: oven temperature program, injector temperature, detector temperature, carrier gas flow rate, and split ratio. These parameters must be optimized for the specific column and analyte.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile, achiral solvent (e.g., hexane).
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the sample solution into the GC injector port.
-
Separation and Detection: The volatile sample is carried through the column by the carrier gas. The two enantiomers interact diastereomerically with the chiral stationary phase, leading to different strengths of interaction. The enantiomer that interacts more weakly will travel through the column faster and have a shorter retention time. The separated enantiomers are then detected as they exit the column, producing a chromatogram with two distinct peaks.[24][26]
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of a known enantiomer).
-
Integrate the area under each peak. The peak area is proportional to the amount of each enantiomer present.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100
-
Conclusion
The stereoisomers of this compound serve as a classic example of enantiomerism, defined by their identical physical properties but opposing optical activities. Understanding their characteristics is crucial for applications in stereoselective synthesis and analysis. The experimental protocols of polarimetry and chiral gas chromatography are indispensable tools for the characterization and separation of these isomers, providing the quantitative data necessary for research, development, and quality control in the chemical and pharmaceutical industries.
References
- 1. sarthaks.com [sarthaks.com]
- 2. gauthmath.com [gauthmath.com]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. gauthmath.com [gauthmath.com]
- 7. brainly.com [brainly.com]
- 8. Statement I: this compound is a chiral compound. Statement II: Enantiome.. [askfilo.com]
- 9. 'The product, 2 - chlorobutane, is not optically active because a racemic.. [askfilo.com]
- 10. This compound | 78-86-4 [chemicalbook.com]
- 11. (R)-(-)-2-chlorobutane [webbook.nist.gov]
- 12. This compound | C4H9Cl | CID 6563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound [stenutz.eu]
- 15. Page loading... [guidechem.com]
- 16. brainly.com [brainly.com]
- 17. m.youtube.com [m.youtube.com]
- 18. brainly.in [brainly.in]
- 19. brainly.in [brainly.in]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. iitr.ac.in [iitr.ac.in]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Gas-chromatographic separation of enantiomers of this compound and 2-bromobutane on a cyanuric acid-modified Carboblack C adsorbent - Gus’kov - Journal of Analytical Chemistry [journals.rcsi.science]
- 26. researchgate.net [researchgate.net]
2-Chlorobutane: A Comprehensive Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety protocols, handling procedures, and disposal methods for 2-chlorobutane (B165301) (sec-butyl chloride). The information is intended to equip laboratory personnel with the knowledge necessary to work with this chemical in a safe and environmentally responsible manner.
Chemical and Physical Properties
This compound is a colorless, volatile, and highly flammable liquid.[1] It is crucial to understand its physical and chemical properties to manage its risks effectively.
| Property | Value | References |
| CAS Number | 78-86-4 | [2][3] |
| Molecular Formula | C4H9Cl | [3][4] |
| Molecular Weight | 92.57 g/mol | [2] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 67-70 °C | [3][4][6] |
| Melting Point | -140 °C | [4][6] |
| Flash Point | -15 °C (5 °F) | [3][4][7] |
| Density | 0.873 g/mL at 25 °C | [4][6] |
| Solubility | Immiscible in water; soluble in nonpolar organic solvents. | [1][5][8] |
| Vapor Pressure | 145 mbar @ 20 °C | [9] |
| Vapor Density | 3.2 (Air = 1.0) | [9] |
| Autoignition Temperature | 460 °C (860 °F) | [7][9] |
| Flammability Limits | Lower: 1.7% - 2.0%, Upper: 8.8% - 10.0% | [5][7][10] |
Toxicological Data and Health Hazards
Exposure to this compound can pose significant health risks. It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[3][7] Chronic exposure may lead to liver damage.[7] It is also considered a possible carcinogen.[3]
| Toxicity Metric | Value | Species | Route | References |
| LD50 | 17,440 - 17,460 mg/kg | Rat | Oral | [4][11] |
| LD50 | 17,400 - 17,440 mg/kg | Rabbit | Dermal | [4][11] |
| LCL0 | 8000 ppm / 4 hours | Rat | Inhalation | [4] |
Experimental Protocol: Acute Toxicity (LD50) Determination
The provided LD50 values for this compound were likely determined following standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline 401 (Acute Oral Toxicity - Historical) and its alternatives (OECD 420, 423, 425): This test provides information on health hazards likely to arise from a single oral exposure to a substance.[2] Although Guideline 401 has been deleted, its principles are carried forward in newer, more humane methods that use fewer animals.[4][6]
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).[1][2] The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.[10][12] The LD50 is the statistically derived dose that is expected to cause death in 50% of the tested animals.[2]
-
Methodology:
-
Test Animals: Healthy, young adult rodents of a single sex (usually females) are used.[13][14]
-
Dosage: The substance is typically administered using a stomach tube (gavage).[12] Doses are administered in a stepwise procedure to minimize the number of animals used.[15] The volume administered is generally limited, for example, to 1-2 mL/100g of body weight for rodents.[1][2]
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma.[2]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.[2]
-
OECD Guideline 402 (Acute Dermal Toxicity): This method assesses the potential adverse effects of short-term dermal exposure to a substance.[7][11]
-
Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats or rabbits) for 24 hours.[13][16] The animals are then observed for signs of toxicity and mortality.
-
Methodology:
-
Test Animals: Healthy young adult animals with intact skin are used.[13]
-
Preparation: The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[13]
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and covered with a porous gauze dressing.[13][16]
-
Observation: After the 24-hour exposure period, the dressing is removed, and the animals are observed for up to 14 days for signs of toxicity and skin reactions.[16]
-
Safety and Handling Procedures
Strict adherence to safety protocols is mandatory when handling this compound due to its high flammability and potential health hazards.
Personal Protective Equipment (PPE)
A comprehensive assessment should be conducted to determine the appropriate level of PPE required.[12][17]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield. | Protects against splashes. Approved under standards such as NIOSH (US) or EN 166 (EU).[2][11] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), flame-retardant antistatic protective clothing, and impervious clothing. | Prevents skin contact and protects from fire hazards.[2][3][11] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[3] | Minimizes inhalation of harmful vapors. |
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][7] Use spark-proof tools and explosion-proof equipment.[7]
-
Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge by grounding and bonding containers and equipment during transfer.[2][7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3][11] Containers should be kept upright to prevent leakage.[2][11] Store in a designated flammables area.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 4. scribd.com [scribd.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. oecd.org [oecd.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. fda.gov [fda.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
Thermodynamic Properties of 2-Chlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-chlorobutane (B165301) (sec-butyl chloride), a significant chloroalkane used in organic synthesis and as a solvent. This document collates critically evaluated data for key thermodynamic parameters, details the experimental methodologies for their determination, and presents a logical workflow for one such experimental setup. The information herein is intended to support research, development, and process optimization in the chemical and pharmaceutical industries.
Core Thermodynamic and Physical Properties
This compound (C4H9Cl) is a colorless, volatile liquid at room temperature.[1][2] A summary of its fundamental physical and thermodynamic properties is presented below. All data pertains to the racemic mixture unless otherwise specified.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H9Cl | [3] |
| Molecular Weight | 92.567 g/mol | [3] |
| CAS Number | 78-86-4 | [3] |
| Normal Boiling Point | 341.3 K (68.15 °C) | [3] |
| Melting Point | 133 K (-140 °C) | [2] |
| Density (at 298.15 K) | 0.873 g/cm³ | [4] |
| Vapor Pressure (at 293.15 K) | 160 hPa (16 kPa) | [2] |
Standard Thermodynamic Data
The standard thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and phase behavior under standard conditions (298.15 K and 1 bar).
Table 2: Standard Thermodynamic Properties of this compound at 298.15 K
| Property | Value (Liquid Phase) | Value (Gas Phase) | Source(s) |
| Standard Enthalpy of Formation (ΔfH°) | -198.43 ± 0.99 kJ/mol | -166.4 ± 1.3 kJ/mol | [5] |
| Standard Molar Entropy (S°) | Data not available | 343.89 J/mol·K | [3] (Calculated) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | -61.2 kJ/mol | [3] (Calculated) |
| Molar Heat Capacity (Cp) | 160.9 J/mol·K | See Table 3 | [3] |
Note on Standard Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation for the liquid phase could not be calculated due to the absence of a publicly available value for the standard molar entropy of liquid this compound. The value for the gas phase was calculated using the standard enthalpy of formation of the gas and the calculated standard molar entropy of the gas, which was derived from the standard entropies of the constituent elements in their standard states: C(graphite) (5.74 J/mol·K)[6], H2(g) (130.7 J/mol·K)[7], and Cl2(g) (223.1 J/mol·K)[7].
Temperature-Dependent Thermodynamic Properties
The thermodynamic properties of this compound vary with temperature. The following tables provide data for the heat capacity and enthalpy of vaporization over a range of temperatures. This data is essential for process modeling and safety assessments.
Table 3: Molar Heat Capacity (Cp) of Liquid this compound at Various Temperatures
| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) |
| 140 | 129.8 |
| 160 | 131.8 |
| 180 | 134.2 |
| 200 | 137.1 |
| 220 | 140.4 |
| 240 | 144.3 |
| 260 | 148.8 |
| 280 | 154.2 |
| 298.15 | 160.9 |
| 300 | 161.1 |
| Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[8] |
Table 4: Enthalpy of Vaporization (ΔvapH) of this compound at Various Temperatures
| Temperature (K) | Enthalpy of Vaporization (ΔvapH) (kJ/mol) |
| 280 | 31.4 |
| 290 | 30.8 |
| 300 | 30.2 |
| 310 | 29.6 |
| 320 | 29.0 |
| 330 | 28.3 |
| 341.3 (Boiling Point) | 27.6 |
| Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[8] |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental techniques. This section outlines the methodologies for measuring two key parameters: heat capacity and enthalpy of vaporization.
Determination of Molar Heat Capacity (Calorimetry)
The molar heat capacity of liquid this compound is determined using calorimetry, which measures the heat transferred to or from a substance.
Methodology: Adiabatic Calorimetry
-
Apparatus: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. The core components include a sample cell of known volume, a precision thermometer (e.g., a platinum resistance thermometer), and an electrical heater with a known power output. The entire assembly is housed within a vacuum-sealed jacket to ensure thermal isolation.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is introduced into the sample cell. The cell is then sealed to prevent any loss of substance due to evaporation.
-
Measurement Procedure:
-
The sample is cooled to the starting temperature of the measurement range.
-
A known quantity of electrical energy (Q) is supplied to the sample via the heater over a specific time interval.
-
The corresponding rise in temperature (ΔT) of the sample is meticulously recorded by the precision thermometer.
-
The heat capacity of the sample is calculated using the formula:
-
C = Q / ΔT
-
-
To obtain the molar heat capacity (Cp), the heat capacity of the empty calorimeter (previously determined in separate calibration experiments) is subtracted from the measured heat capacity, and the result is divided by the number of moles of the this compound sample.
-
This process is repeated at various temperatures to determine the temperature dependence of the heat capacity.
-
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound at different temperatures and applying the Clausius-Clapeyron equation.
Methodology: Static Vapor Pressure Measurement
-
Apparatus: The experimental setup consists of a temperature-controlled sample cell connected to a pressure measurement system (e.g., a capacitance diaphragm gauge) and a vacuum line. The sample cell is immersed in a thermostat bath to maintain a constant and uniform temperature.
-
Sample Preparation: A small amount of purified this compound is placed in the sample cell. The sample is then degassed by several freeze-pump-thaw cycles to remove any dissolved air or other volatile impurities.
-
Measurement Procedure:
-
The thermostat bath is set to a specific temperature, and the system is allowed to reach thermal equilibrium.
-
The pressure inside the cell, which corresponds to the vapor pressure of this compound at that temperature, is recorded.
-
The temperature is then incrementally changed, and the vapor pressure is measured at each new equilibrium temperature.
-
This procedure is repeated over a range of temperatures.
-
-
Data Analysis: The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T), as described by the Clausius-Clapeyron equation:
-
d(ln P) / d(1/T) = -ΔvapH / R
-
where R is the ideal gas constant.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of vaporization using the static vapor pressure method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Butane, 2-chloro- [webbook.nist.gov]
- 4. (R)-(-)-2-chlorobutane (CAS 22157-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Butane, 2-chloro- [webbook.nist.gov]
- 6. Graphite [webbook.nist.gov]
- 7. chemistry.alanearhart.org [chemistry.alanearhart.org]
- 8. quora.com [quora.com]
Understanding the Reactivity of Secondary Alkyl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary alkyl halides are pivotal substrates in organic synthesis, frequently encountered in the construction of complex molecules, including active pharmaceutical ingredients (APIs). Their reactivity is nuanced, existing at the crossroads of multiple competing reaction pathways, namely unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). A thorough understanding of the factors governing these pathways is paramount for controlling reaction outcomes, optimizing synthetic routes, and ultimately, for efficient drug development. This guide provides a detailed exploration of the reactivity of secondary alkyl halides, supported by quantitative data, experimental protocols, and mechanistic visualizations to aid researchers in this critical area of organic chemistry.
Core Reaction Pathways
Secondary alkyl halides can undergo both substitution and elimination reactions, often concurrently, leading to mixtures of products. The predominant pathway is dictated by a delicate interplay of several factors, including the structure of the alkyl halide, the nature of the nucleophile or base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces the halogen atom (the leaving group).
-
SN1 Reaction: A two-step process initiated by the slow, rate-determining formation of a secondary carbocation intermediate, which is then rapidly attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. Due to the planar nature of the carbocation, SN1 reactions of chiral secondary alkyl halides typically lead to a racemic mixture of products.
-
SN2 Reaction: A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Steric hindrance around the reaction center can significantly impede the SN2 mechanism.
Elimination Reactions
In elimination reactions, a molecule of hydrogen halide (HX) is removed to form an alkene.
-
E1 Reaction: A two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are favored under the same conditions as SN1 reactions and often occur concurrently.
-
E2 Reaction: A single, concerted step where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, bulky bases.
Factors Influencing Reactivity
The competition between SN1, SN2, E1, and E2 pathways for a secondary alkyl halide is a critical consideration in synthesis design. The following factors are key determinants of the reaction outcome.
Nucleophile/Base Strength and Concentration
The nature of the attacking species is arguably the most significant factor.
-
Strong Nucleophiles/Weak Bases: Species like iodide (I⁻), bromide (Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻) favor the SN2 pathway.[1][2]
-
Strong, Non-bulky Bases/Strong Nucleophiles: Hydroxide (OH⁻) and alkoxides (RO⁻) can act as both strong nucleophiles and strong bases, often leading to a mixture of SN2 and E2 products.[3][4]
-
Strong, Bulky Bases: Sterically hindered bases like potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA) strongly favor the E2 pathway as their bulkiness impedes their ability to act as nucleophiles.[4]
-
Weak Nucleophiles/Weak Bases: Solvents such as water (H₂O) and alcohols (ROH) favor SN1 and E1 pathways by promoting the formation of the carbocation intermediate.[5][6]
Solvent Effects
The solvent plays a crucial role in stabilizing intermediates and transition states.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents are excellent at solvating both cations and anions. They strongly promote SN1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group.[7]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents can solvate cations but are poor at solvating anions. This leaves the nucleophile "naked" and more reactive, thus favoring SN2 and E2 reactions.[5]
-
Nonpolar Solvents (e.g., hexane, benzene): Reactions of alkyl halides are generally slow in nonpolar solvents as they do not effectively stabilize charged species.
Substrate Structure
For secondary alkyl halides, the steric hindrance around the electrophilic carbon is moderate, allowing for both substitution and elimination pathways to be accessible. However, the nature of the alkyl groups can still influence the reaction. Increased branching near the reaction center will disfavor the SN2 pathway due to steric hindrance.
Leaving Group Ability
The rate of both substitution and elimination reactions is dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.
Temperature
Higher temperatures generally favor elimination reactions (both E1 and E2) over substitution reactions. This is because elimination reactions lead to an increase in the number of molecules, resulting in a positive entropy change, which is favored at higher temperatures.
Quantitative Data Presentation
The following tables summarize quantitative data on the reactivity of secondary alkyl halides under various conditions.
Table 1: Relative Rates of Solvolysis of 2-Bromopropane (B125204) in Different Solvents (SN1/E1 Conditions)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Ethanol | 24.3 | 1 |
| 50% Ethanol/50% Water | 53.7 | 10 |
| Water | 78.5 | 100 |
This table illustrates the significant rate enhancement of unimolecular reactions in more polar protic solvents due to the stabilization of the carbocation intermediate.
Table 2: Product Distribution for the Reaction of 2-Bromopropane with Sodium Ethoxide in Ethanol
| Temperature (°C) | % Substitution (SN2) | % Elimination (E2) |
| 25 | 21 | 79 |
| 55 | 15 | 85 |
This data demonstrates the increasing prevalence of the E2 pathway over the SN2 pathway at higher temperatures for a secondary alkyl halide with a strong, non-bulky base.[8]
Table 3: pKa Values of the Conjugate Acids of Common Nucleophiles and Bases
| Nucleophile/Base | Conjugate Acid | pKa | Classification |
| I⁻ | HI | -10 | Excellent Nucleophile, Very Weak Base |
| Br⁻ | HBr | -9 | Good Nucleophile, Very Weak Base |
| Cl⁻ | HCl | -7 | Good Nucleophile, Weak Base |
| H₂O | H₃O⁺ | -1.7 | Weak Nucleophile, Weak Base |
| CH₃COO⁻ | CH₃COOH | 4.8 | Good Nucleophile, Weak Base |
| N₃⁻ | HN₃ | 4.7 | Good Nucleophile, Weak Base |
| HS⁻ | H₂S | 7.0 | Good Nucleophile, Moderate Base |
| CN⁻ | HCN | 9.2 | Good Nucleophile, Moderate Base |
| C₆H₅O⁻ | C₆H₅OH | 10.0 | Good Nucleophile, Moderate Base |
| OH⁻ | H₂O | 15.7 | Strong Nucleophile, Strong Base |
| CH₃CH₂O⁻ | CH₃CH₂OH | 16 | Strong Nucleophile, Strong Base |
| (CH₃)₃CO⁻ | (CH₃)₃COH | 18 | Poor Nucleophile, Strong Bulky Base |
This table provides a quantitative measure of the basicity of common reagents, which is a key factor in predicting the outcome of reactions with secondary alkyl halides.[5][9][10][11][12]
Experimental Protocols
Synthesis of a Secondary Alkyl Halide: 2-Bromopropane
Objective: To synthesize 2-bromopropane from 2-propanol via an SN1 reaction.
Materials:
-
2-propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bromide (NaBr)
-
Water (H₂O)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, cautiously add 25 mL of water to 25 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
To the cooled acid solution, add 20 mL of 2-propanol and 25 g of sodium bromide.
-
Assemble a simple distillation apparatus with the flask.
-
Gently heat the mixture to distill the 2-bromopropane. Collect the distillate in a receiver cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally 20 mL of water.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Perform a final distillation to purify the 2-bromopropane, collecting the fraction boiling between 58-60 °C.
Kinetic Study of a Competing SN2/E2 Reaction: Reaction of 2-Bromopropane with Sodium Ethoxide
Objective: To determine the product distribution and relative rates of the SN2 and E2 reactions of 2-bromopropane with sodium ethoxide at different temperatures.
Materials:
-
2-Bromopropane
-
Sodium ethoxide solution in ethanol (0.5 M)
-
Ethanol
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
-
Thermostated water baths
-
Small reaction vials with septa
-
Syringes
Procedure:
-
Set up two thermostated water baths at 25 °C and 55 °C.
-
In separate reaction vials for each temperature, place 5 mL of the 0.5 M sodium ethoxide in ethanol solution.
-
Allow the vials to equilibrate to the bath temperature.
-
Initiate the reaction by injecting a known amount (e.g., 0.5 mL) of 2-bromopropane into each vial. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes for 1 hour), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial using a syringe and quench the reaction by injecting it into a vial containing a small amount of dilute acid.
-
Analyze the quenched samples by gas chromatography to determine the relative amounts of the starting material (2-bromopropane), the SN2 product (ethyl isopropyl ether), and the E2 product (propene).
-
Plot the concentration of reactants and products as a function of time for each temperature to determine the initial reaction rates.
-
Calculate the product ratio (% SN2 vs. % E2) at the end of the reaction for each temperature.
Mandatory Visualizations
Caption: The SN1 reaction pathway for a secondary alkyl halide.
Caption: The concerted SN2 reaction pathway.
Caption: The E1 reaction pathway proceeding via a carbocation.
Caption: The concerted E2 elimination pathway.
Caption: Factors influencing the competition between reaction pathways.
Conclusion
The reactivity of secondary alkyl halides is a multifaceted subject with significant implications for synthetic chemistry and drug development. By understanding the interplay of nucleophile/base characteristics, solvent effects, substrate structure, and temperature, researchers can effectively predict and control the outcomes of these reactions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and optimization of synthetic routes involving secondary alkyl halides. The ability to navigate the competitive landscape of SN1, SN2, E1, and E2 reactions is a critical skill for any scientist working at the forefront of chemical synthesis.
References
- 1. Imaging dynamic fingerprints of competing E2 and SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Grignard Reagents Using 2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of sec-butylmagnesium chloride, a vital Grignard reagent, from 2-chlorobutane (B165301). Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from secondary alkyl halides such as this compound presents unique challenges, including the potential for side reactions like elimination and Wurtz coupling. These notes offer a comprehensive guide to successfully preparing sec-butylmagnesium chloride, including reaction conditions, a detailed experimental protocol, and a summary of expected yields and potential byproducts. The information is intended to enable researchers to safely and efficiently synthesize this versatile reagent for applications in pharmaceutical and chemical industries.
Introduction
Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases that react with a wide array of electrophiles.[1] The synthesis of sec-butylmagnesium chloride from this compound and magnesium metal is a key transformation that provides a versatile sec-butyl carbanion equivalent. This reagent is employed in the synthesis of a variety of organic compounds, including secondary and tertiary alcohols, ketones, and other functionalized molecules.[2][3] The formation of Grignard reagents from secondary alkyl halides can be less straightforward than from primary or aryl halides, with a higher propensity for side reactions.[4] Therefore, careful control of reaction parameters is crucial for maximizing the yield of the desired Grignard reagent and minimizing the formation of unwanted byproducts.
Key Considerations for Synthesis
Successful synthesis of sec-butylmagnesium chloride hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[5] Activation of the magnesium is therefore essential to initiate the Grignard reagent formation. This can be achieved by methods such as crushing the magnesium turnings to expose a fresh surface, or by using chemical initiators like iodine or 1,2-dibromoethane.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for Grignard reagent formation. The lone pair electrons on the ether oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent.[6] THF is often preferred for its higher boiling point and better solvating properties.
-
Temperature Control: The formation of Grignard reagents is an exothermic process. The reaction temperature should be carefully controlled to maintain a steady reaction rate and to minimize side reactions. Lower temperatures can sometimes be employed to improve the selectivity of the reaction.[7]
Signaling Pathways and Logical Relationships
The synthesis of sec-butylmagnesium chloride from this compound involves a primary reaction pathway leading to the desired Grignard reagent, alongside competing side reactions. The main byproducts are formed through Wurtz coupling and elimination reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sigma Aldrich Fine Chemicals Biosciences sec-Butylmagnesium chloride solution | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 2-Chlorobutane as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-chlorobutane (B165301) as a versatile intermediate in the synthesis of pharmaceutical compounds. The document outlines key synthetic transformations, provides detailed experimental protocols for the preparation of crucial intermediates and an active pharmaceutical ingredient (API), and presents quantitative data in a structured format. Additionally, it includes a diagrammatic representation of the mechanism of action for the featured pharmaceutical.
Introduction: The Role of this compound in Medicinal Chemistry
This compound (sec-butyl chloride) is a secondary alkyl halide that serves as a valuable building block in organic synthesis. Its utility in the pharmaceutical industry primarily stems from its ability to introduce the sec-butyl group into molecular scaffolds. This moiety can influence a drug's lipophilicity, steric profile, and interaction with biological targets. This compound readily participates in nucleophilic substitution reactions, making it a precursor for synthesizing key intermediates such as sec-butylamine (B1681703).
Synthesis of Key Intermediates from this compound
Synthesis of sec-Butylamine via Ammonolysis of this compound
A primary application of this compound in pharmaceutical synthesis is the production of sec-butylamine. This reaction proceeds via a nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used.[1]
Experimental Protocol: Synthesis of sec-Butylamine
Objective: To synthesize sec-butylamine from this compound and ammonia.
Materials:
-
This compound
-
Concentrated aqueous ammonia
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Autoclave or sealed reaction vessel
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a high-pressure autoclave, combine this compound, a large molar excess of concentrated aqueous ammonia, and ethanol as a solvent.
-
Seal the vessel and heat the mixture to 150-170°C for 4-6 hours. The elevated pressure will keep the ammonia in the reaction mixture.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and add a concentrated solution of sodium hydroxide to neutralize the ammonium (B1175870) chloride salt and liberate the free amine.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the dichloromethane by rotary evaporation.
-
Purify the crude sec-butylamine by fractional distillation, collecting the fraction boiling at 63°C.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 45-55% | General knowledge based on similar reactions |
| Purity (by GC) | >98% | General knowledge based on similar reactions |
| Boiling Point | 63°C | [2] |
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
While direct use of this compound in the final steps of API synthesis is not widely documented in publicly available literature, its derivative, sec-butylamine, and related precursors are crucial for the synthesis of important drugs. An illustrative example is the synthesis of the antitubercular drug Ethambutol, which contains two chiral sec-butylaminol-derived moieties. The synthesis of Ethambutol starts from a precursor that shares the same sec-butyl backbone.
Synthesis of Ethambutol
Ethambutol is a bacteriostatic antimycobacterial drug used in the treatment of tuberculosis. The synthesis of the active (S,S)-enantiomer of Ethambutol involves the reaction of (S)-2-amino-1-butanol with 1,2-dichloroethane (B1671644).[3] (S)-2-amino-1-butanol can be obtained from the resolution of the racemic mixture, which in turn can be synthesized from 1-butene, a constitutional isomer of this compound, through a multi-step process.[4]
Experimental Protocol: Synthesis of Ethambutol Hydrochloride
Objective: To synthesize Ethambutol hydrochloride from (S)-2-amino-1-butanol and 1,2-dichloroethane.
Materials:
-
(S)-(+)-2-amino-1-butanol (specific rotation +10.1°)
-
1,2-dichloroethane
-
Ethanol (absolute)
-
Hydrochloric acid in ethanol (30%)
-
Three-necked flask with stirrer and condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Filtration apparatus
Procedure:
-
Charge a 500 mL three-necked flask with 295 g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.
-
Heat the flask to 110°C with stirring.
-
Slowly add 35 g (0.3536 mol) of 1,2-dichloroethane over 2 hours, maintaining the reaction temperature between 110°C and 140°C.
-
After the addition is complete, maintain the reaction at this temperature for an additional 3 hours.
-
Cool the reaction mixture to 70°C and add 200 g of absolute ethanol with stirring.
-
Slowly cool the solution to approximately 30°C.
-
Dropwise, add 37.3 g of 30% hydrochloric acid in ethanol, stirring to control the pH between 3 and 3.5.
-
Slowly cool the mixture to 8-10°C to induce crystallization.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain Ethambutol hydrochloride.[3][5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80.98% | [5] |
| Purity (by HPLC) | 99.8% | [5] |
| Melting Point | 199-204°C | [5] |
| Molar Mass (Ethambutol) | 204.31 g/mol | [6] |
Mechanism of Action and Signaling Pathway
Ethambutol: Inhibition of Mycobacterial Cell Wall Synthesis
Ethambutol exerts its bacteriostatic effect by inhibiting arabinosyl transferases, a group of enzymes (EmbA, EmbB, and EmbC) essential for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan.[3] These are critical components of the mycobacterial cell wall. The inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and cessation of bacterial growth.[7]
Caption: Mechanism of action of Ethambutol.
Logical Workflow for Pharmaceutical Synthesis
The general workflow for utilizing this compound as a synthetic intermediate in pharmaceutical development involves several key stages, from the synthesis of the initial building block to the formulation of the final drug product.
Caption: General workflow for pharmaceutical synthesis.
Conclusion
This compound is a valuable and cost-effective starting material for the introduction of the sec-butyl group in the synthesis of pharmaceutical intermediates. Its application in the synthesis of sec-butylamine and its conceptual link to the synthesis of the antitubercular drug Ethambutol highlight its importance in medicinal chemistry. The provided protocols and data serve as a practical guide for researchers in the development of new and existing pharmaceutical agents.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemeo.com [chemeo.com]
- 3. SEC-BUTYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Butizide | C11H16ClN3O4S2 | CID 16274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sec-butylamine Synthesis and Analysis | KEY [slideshare.net]
- 6. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND DIURETIC ACTIVITY OF 3,3-SPIRO-SUBSTITUTED HYDROTHIAZIDES. | Semantic Scholar [semanticscholar.org]
Nucleophilic Substitution Reactions of 2-Chlorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-chlorobutane (B165301), a secondary alkyl halide that serves as a model substrate for studying the competition between Sₙ1 and Sₙ2 reaction mechanisms. The protocols outlined below are designed for researchers in organic chemistry and drug development to investigate the factors influencing these pathways and to predict reaction outcomes.
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, crucial for the construction of a wide array of molecules, including active pharmaceutical ingredients. This compound is an ideal substrate for examining the nuances of these reactions due to its ability to react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The preferred mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Understanding and controlling these factors are paramount for achieving desired product yields and stereochemical outcomes.
Factors Influencing the Reaction Mechanism
The reaction of this compound with a nucleophile can proceed through two distinct pathways, often in competition with each other as well as with elimination reactions (E1 and E2).
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[1][2][3][4] The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack the carbocation from either face, leading to a racemic or nearly racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5][6][7] The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate.
The choice of solvent is critical in directing the reaction pathway. Polar aprotic solvents, such as acetone (B3395972), favor the Sₙ2 mechanism, while polar protic solvents, like ethanol (B145695) and water, promote the Sₙ1 mechanism.[1][5]
Experimental Protocols
Below are detailed protocols for conducting nucleophilic substitution reactions with this compound to favor either the Sₙ2 or Sₙ1 pathway.
Protocol 1: Sₙ2 Reaction of this compound with Sodium Iodide in Acetone
This protocol is designed to favor the Sₙ2 pathway, leading to the formation of 2-iodobutane (B127507) with inversion of stereochemistry. The use of a strong nucleophile (I⁻) and a polar aprotic solvent (acetone) promotes the bimolecular mechanism.[2][4]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, add 2 mL of the 1 M NaI in acetone solution.
-
Add 5 drops of this compound to the test tube.
-
Stopper the test tube and shake vigorously to ensure mixing.
-
Start the stopwatch immediately upon addition of the this compound.
-
Observe the reaction mixture for the formation of a white precipitate (sodium chloride), which is insoluble in acetone.
-
Record the time taken for the first appearance of the precipitate.
-
If no precipitate is observed at room temperature after 5-10 minutes, place the test tube in a water bath maintained at 50°C and continue to observe.
Expected Outcome: A white precipitate of sodium chloride will form, indicating that a substitution reaction has occurred. The reaction is expected to be relatively slow compared to primary alkyl halides due to the increased steric hindrance of the secondary carbon.[8]
Protocol 2: Sₙ1 Solvolysis of this compound in Aqueous Ethanol
This protocol favors the Sₙ1 pathway through solvolysis, where the solvent acts as the nucleophile. The use of a polar protic solvent mixture (ethanol/water) stabilizes the carbocation intermediate.[5][9]
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Silver nitrate (B79036) (AgNO₃) solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 50:50 (v/v) mixture of ethanol and water.
-
In a clean test tube, add 2 mL of the aqueous ethanol solvent mixture.
-
Add 5 drops of this compound to the test tube.
-
Add 2-3 drops of the 0.1 M silver nitrate solution in ethanol. The silver nitrate will react with the chloride ion formed during the reaction to produce a precipitate of silver chloride (AgCl).
-
Stopper the test tube and shake to mix.
-
Start the stopwatch immediately.
-
Observe the formation of a white precipitate (AgCl).
-
Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature, gently warm the test tube in a water bath.
Expected Outcome: A white precipitate of silver chloride will form, indicating the formation of a chloride ion and thus the progress of the substitution reaction. The reaction proceeds via an Sₙ1 mechanism, and the primary products will be 2-ethoxybutane and 2-butanol. Due to the planar nature of the carbocation intermediate, a racemic mixture of the products is expected.[2]
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes for the nucleophilic substitution reactions of this compound under different conditions.
| Reaction Condition | Nucleophile | Solvent | Favored Mechanism | Primary Product(s) | Expected Stereochemistry | Relative Rate |
| Sₙ2 Favored | Strong (e.g., I⁻, OH⁻) | Polar Aprotic (e.g., Acetone) | Sₙ2 | 2-Iodobutane, 2-Butanol | Inversion of configuration[1][2] | Moderate |
| Sₙ1 Favored | Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., Ethanol/Water) | Sₙ1 | 2-Butanol, 2-Ethoxybutane | Racemization (or near-racemization)[2][5] | Slow |
| Elimination | Strong, bulky base (e.g., t-BuOK) or high temp. with strong base | Less polar | E2 | But-1-ene, But-2-ene (major) | Zaitsev's rule followed[10][11] | Varies |
Note: With a strong, unhindered base like NaOH, both substitution (Sₙ2) and elimination (E2) can occur, with the product ratio depending on factors like temperature and solvent.[10][11]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language):
Caption: Sₙ2 reaction mechanism of this compound.
Caption: Sₙ1 reaction mechanism of this compound.
Caption: Workflow for selecting Sₙ1 or Sₙ2 pathways.
Conclusion
The nucleophilic substitution reactions of this compound provide a versatile platform for studying fundamental principles of organic chemistry. By carefully selecting the nucleophile, solvent, and temperature, researchers can selectively favor either the Sₙ1 or Sₙ2 pathway. The protocols and data presented herein serve as a valuable resource for designing and interpreting experiments aimed at synthesizing specific stereoisomers or understanding the factors that govern reaction mechanisms in drug discovery and development.
References
- 1. This compound is subjected to NaOH in the presence of acetone. What is t.. [askfilo.com]
- 2. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. Solved 26. The reaction of this compound with aqueous | Chegg.com [chegg.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. m.youtube.com [m.youtube.com]
- 8. physicsforums.com [physicsforums.com]
- 9. amherst.edu [amherst.edu]
- 10. gauthmath.com [gauthmath.com]
- 11. gauthmath.com [gauthmath.com]
Application Notes and Protocols for the Dehydrohalogenation of 2-Chlorobutane to form Butenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dehydrohalogenation of 2-chlorobutane (B165301), a classic elimination reaction in organic chemistry for the synthesis of various butene isomers. This document outlines the reaction mechanisms, detailed experimental protocols for achieving different product distributions, and methods for product analysis.
Introduction
The dehydrohalogenation of this compound is a versatile reaction that primarily proceeds through an E2 (bimolecular elimination) mechanism. This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a carbon-carbon double bond, yielding a mixture of three isomeric butenes: 1-butene, (Z)-2-butene (cis), and (E)-2-butene (trans). The distribution of these products is highly dependent on the steric bulk of the base used, a principle that allows for selective synthesis of either the thermodynamically more stable (Zaitsev) or less stable (Hofmann) alkene.
Reaction Mechanisms and Regioselectivity
The regioselectivity of the dehydrohalogenation of this compound is governed by the choice of base, leading to two primary outcomes:
-
Zaitsev's Rule: With a small, strong base such as potassium hydroxide (B78521) in ethanol, the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. In this case, 2-butene (B3427860) is the major product. The reaction proceeds via a transition state that is lower in energy when the more stable alkene is being formed.
-
Hofmann Rule: When a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the major product is the less substituted alkene, 1-butene.[1] The bulkiness of the base makes it difficult to abstract a proton from the more sterically hindered secondary carbon. Instead, it preferentially removes a proton from the less hindered primary carbon.[1]
The stereoselectivity of the Zaitsev elimination typically favors the formation of the more stable (E)-2-butene over the (Z)-2-butene due to reduced steric strain in the trans isomer.
Data Presentation
The product distribution from the dehydrohalogenation of this compound is highly sensitive to the reaction conditions, particularly the base employed. The following tables summarize the expected product distribution based on the choice of a non-bulky versus a bulky base.
Table 1: Product Distribution with a Non-Bulky Base (Potassium Hydroxide in Ethanol)
| Product | Isomer | Boiling Point (°C) | Approximate Yield (%) |
| 1-Butene | Hofmann Product | -6.3 | 20 |
| (E)-2-Butene | Zaitsev Product | 0.9 | 60 |
| (Z)-2-Butene | Zaitsev Product | 3.7 | 20 |
Table 2: Product Distribution with a Bulky Base (Potassium tert-Butoxide in tert-Butanol)
| Product | Isomer | Boiling Point (°C) | Approximate Yield (%) |
| 1-Butene | Hofmann Product | -6.3 | 70 |
| (E)-2-Butene | Zaitsev Product | 0.9 | 15 |
| (Z)-2-Butene | Zaitsev Product | 3.7 | 15 |
Experimental Protocols
Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. This compound is flammable and an irritant. Potassium hydroxide and potassium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The butene products are flammable gases.
Protocol 1: Synthesis of 2-Butene (Zaitsev Product) using Ethanolic Potassium Hydroxide
This protocol is designed to favor the formation of the more substituted 2-butene isomers.
Materials:
-
This compound (9.26 g, 0.1 mol)
-
Potassium hydroxide (8.4 g, 0.15 mol)
-
Ethanol (100 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (e.g., gas syringe or collection over water)
-
Ice bath
-
Drying tube (filled with anhydrous calcium chloride)
Procedure:
-
In the 250 mL round-bottom flask, dissolve 8.4 g of potassium hydroxide in 100 mL of ethanol. This may require gentle warming and stirring.
-
Cool the ethanolic KOH solution to room temperature.
-
Set up the apparatus for reflux. Place the round-bottom flask in a heating mantle and attach the reflux condenser.
-
Attach a gas collection apparatus to the top of the condenser.
-
Add 9.26 g of this compound to the ethanolic KOH solution through the condenser.
-
Heat the reaction mixture to a gentle reflux and maintain for 1 hour.
-
The butene gases produced will be collected in the gas collection apparatus.
-
After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.
-
The collected gas can then be analyzed by gas chromatography.
Protocol 2: Synthesis of 1-Butene (Hofmann Product) using Potassium tert-Butoxide
This protocol utilizes a bulky base to promote the formation of the less substituted 1-butene.[1]
Materials:
-
This compound (9.26 g, 0.1 mol)
-
Potassium tert-butoxide (13.5 g, 0.12 mol)
-
Anhydrous tert-butanol (B103910) (100 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
-
Ice bath
-
Drying tube (filled with anhydrous calcium chloride)
Procedure:
-
In a dry 250 mL round-bottom flask, add 100 mL of anhydrous tert-butanol.
-
Carefully add 13.5 g of potassium tert-butoxide to the tert-butanol with stirring.
-
Set up the apparatus for reflux as described in Protocol 1.
-
Add 9.26 g of this compound to the potassium tert-butoxide solution.
-
Heat the mixture to reflux with stirring for 1 hour.[1]
-
Collect the gaseous butene products as they evolve.
-
After the reaction is complete, cool the flask to room temperature.
-
Analyze the collected gas mixture using gas chromatography.
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the separation and quantification of the butene isomers produced.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A Porous Layer Open Tubular (PLOT) column with an alumina-based stationary phase is recommended for good separation of C1-C5 hydrocarbons.[2]
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 100 µL of the collected gas mixture.
-
Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Final Temperature: 150 °C, hold for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
Injector Temperature: 200 °C.
Procedure:
-
Calibrate the GC with standard samples of 1-butene, (E)-2-butene, and (Z)-2-butene to determine their retention times.
-
Inject a sample of the collected gas from the reaction into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to each butene isomer based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas. The percentage of each product can be calculated by dividing the area of the individual peak by the total area of all product peaks and multiplying by 100.
Visualizations
Caption: Overall workflow of the dehydrohalogenation reaction.
Caption: Factors influencing product distribution.
Caption: General experimental procedure for butene synthesis.
References
Application Notes and Protocols: Experimental Setup for SN1 Reactions of 2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, characterized by a two-step mechanism involving the formation of a carbocation intermediate.[1] The solvolysis of secondary alkyl halides, such as 2-chlorobutane (B165301), in polar protic solvents like ethanol (B145695), serves as a classic example to study the kinetics and mechanisms of SN1 reactions.[2] These reactions are pivotal in various synthetic routes and understanding their kinetics is crucial for reaction optimization and mechanistic elucidation.
This document provides detailed application notes and protocols for conducting and analyzing the SN1 reaction of this compound. The protocols described herein focus on the solvolysis in an ethanol-water medium, a common system for studying these reactions. The rate of reaction is influenced by factors such as the stability of the carbocation, the ionizing power of the solvent, and the nature of the leaving group.[1][3]
Data Presentation
The following tables summarize representative quantitative data for the SN1 solvolysis of this compound. This data is illustrative and serves to demonstrate the expected trends and outcomes of the described experiments.
Table 1: Effect of Solvent Composition on the Rate of Solvolysis of this compound at 25°C
| % Ethanol (v/v) in Water | Relative Rate Constant (k_rel) |
| 50 | 1.00 |
| 60 | 0.65 |
| 70 | 0.40 |
| 80 | 0.22 |
| 90 | 0.10 |
| 100 | 0.04 |
Note: The rate of SN1 reactions is highly sensitive to the ionizing power of the solvent. Water is more polar than ethanol, and thus, increasing the water content in the solvent mixture accelerates the reaction by stabilizing the carbocation intermediate.[4]
Table 2: Effect of Temperature on the Rate Constant of Solvolysis of this compound in 50% Aqueous Ethanol
| Temperature (°C) | Rate Constant (k) x 10⁻⁵ s⁻¹ |
| 25 | 4.8 |
| 35 | 15.2 |
| 45 | 45.1 |
| 55 | 125.5 |
Note: As with most chemical reactions, the rate of the SN1 reaction increases with temperature, following the Arrhenius equation. This data can be used to determine the activation energy of the reaction.
Table 3: Product Distribution in the Solvolysis of this compound in 50% Aqueous Ethanol at 50°C
| Product | Molar Ratio (%) |
| 2-Ethoxybutane | 65 |
| 2-Butanol | 35 |
| Butene Isomers (Elimination Products) | < 1 |
Note: In a mixed-solvent system, the products are a result of the nucleophilic attack of both solvent molecules on the carbocation intermediate. The product ratio is influenced by the relative concentrations and nucleophilicities of the solvents.
Experimental Protocols
Protocol 1: Qualitative Analysis of the SN1 Reaction of this compound
This protocol utilizes the precipitation of silver chloride to qualitatively observe the progress of the SN1 reaction.
Materials:
-
This compound
-
1% (w/v) Silver nitrate (B79036) in anhydrous ethanol
-
Test tubes
-
Pipettes
-
Water bath
Procedure:
-
Label a clean, dry test tube.
-
Add 5 drops of this compound to the test tube.
-
Add 2 mL of 1% silver nitrate in ethanol solution to the test tube and start a timer.
-
Gently swirl the mixture and observe for the formation of a precipitate (silver chloride).
-
Record the time taken for the first appearance of turbidity.
-
If no reaction is observed at room temperature after 10 minutes, place the test tube in a 50°C water bath and continue to observe.[5]
Protocol 2: Kinetic Study of the Solvolysis of this compound by Titration
This protocol allows for the quantitative determination of the reaction rate by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Ethanol-water solvent mixtures (e.g., 50:50 v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Burette, pipettes, and flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound in a small amount of a non-reactive solvent like acetone.
-
In a flask, place a known volume (e.g., 50 mL) of the desired ethanol-water solvent mixture.
-
Add a few drops of bromothymol blue indicator to the solvent mixture.
-
Add a precise, small volume (e.g., 1.00 mL) of the standardized NaOH solution to the flask. The solution should turn blue.
-
Initiate the reaction by adding a known amount of the this compound stock solution to the flask and simultaneously start the stopwatch.
-
Continuously swirl the flask in the constant temperature water bath.
-
Record the time it takes for the solution to turn from blue to yellow, indicating that the added base has been neutralized by the HCl produced in the reaction.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several aliquots to obtain a series of time points for the extent of the reaction.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time.[6][7]
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol is for the separation and quantification of the products of the solvolysis reaction.
Materials:
-
Reaction mixture from the solvolysis of this compound
-
Gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax-type column) and a flame ionization detector (FID).[8]
-
Standard samples of this compound, 2-ethoxybutane, and 2-butanol.
-
An appropriate solvent for sample dilution (e.g., diethyl ether).
Procedure:
-
After the solvolysis reaction has proceeded for a desired amount of time, quench the reaction by cooling the mixture.
-
Extract the organic products from the aqueous-ethanolic mixture using a suitable organic solvent like diethyl ether.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Prepare a diluted sample of the organic extract for GC analysis.
-
Inject the sample into the gas chromatograph.
-
Run a temperature program that allows for the separation of the reactant and products.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the standard samples.
-
Quantify the relative amounts of each component by integrating the peak areas.
Mandatory Visualizations
Caption: Mechanism of the SN1 reaction of this compound with ethanol.
Caption: General experimental workflow for studying the SN1 reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. chegg.com [chegg.com]
- 4. Solved Compare the rate of SN1 reaction of this compound in | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- 6. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 7. amherst.edu [amherst.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: The Role of 2-Chlorobutane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chlorobutane (B165301), also known as sec-butyl chloride, as a key intermediate in the synthesis of agrochemicals. While its application in modern agrochemical discovery is selective, it serves as a valuable building block for introducing the sec-butyl moiety into molecules, a feature present in certain fungicides. This document outlines the synthesis of a notable agrochemical derived from this compound and provides generalized protocols for its use in alkylation reactions to generate novel pesticide candidates.
Introduction to this compound in Agrochemical Synthesis
This compound (sec-butyl chloride) is a versatile reagent in organic synthesis, primarily utilized for introducing the sec-butyl group into various molecular scaffolds.[1] In the context of agrochemicals, this alkylating agent is instrumental in the synthesis of compounds where the branched butyl group can enhance biological activity and selectivity.[1] Its primary application has been in the production of the fumigant fungicide, sec-butylamine (B1681703).[2][3]
The reactivity of the chlorine atom in this compound allows for nucleophilic substitution reactions with amines, phenols, and thiols, leading to the formation of a diverse range of chemical structures with potential herbicidal, fungicidal, or insecticidal properties.
Synthesis of sec-Butylamine: A Fungicidal Application
One of the most direct applications of this compound in the agrochemical industry is in the production of sec-butylamine, a compound recognized for its fungicidal properties, particularly as a fumigant.[2][3]
Reaction Principle
The synthesis of sec-butylamine from this compound is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This is typically achieved by reacting this compound with ammonia.
References
- 1. Secondary butyl chloride Exporter | Secondary butyl chloride Exporting Company | Secondary butyl chloride International Distributor [multichemexports.com]
- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
Application Notes and Protocols: 2-Chlorobutane as a Precursor for Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-chlorobutane (B165301) in the synthesis of key organometallic reagents: sec-butylmagnesium chloride (a Grignard reagent) and sec-butyllithium (B1581126). These reagents are valuable intermediates in organic synthesis, enabling the formation of complex molecules through carbon-carbon bond formation, deprotonation, and cross-coupling reactions.
Introduction: The Synthetic Utility of this compound Derived Organometallics
This compound serves as a readily available and cost-effective precursor for two highly reactive and synthetically useful organometallic compounds. The polarity of the carbon-chlorine bond is reversed upon reaction with magnesium or lithium, transforming the electrophilic C-2 carbon of this compound into a potent nucleophile and a strong base. This "umpolung" (polarity reversal) is fundamental to the utility of the resulting organometallic reagents.
-
sec-Butylmagnesium Chloride (Grignard Reagent): This organomagnesium halide is a versatile nucleophile for addition to carbonyls and a key partner in various cross-coupling reactions.[1][2] It is typically prepared by the reaction of this compound with magnesium metal in an ethereal solvent.[1][3]
-
sec-Butyllithium (Organolithium Reagent): As an organolithium reagent, sec-butyllithium exhibits higher basicity and reactivity compared to its Grignard counterpart.[4][5] It is particularly effective for the deprotonation of weakly acidic protons and in metal-halogen exchange reactions.[6][7] Its synthesis involves the reaction of this compound with lithium metal.[3][6]
Synthesis of Organometallic Reagents from this compound
The preparation of these organometallic reagents requires strict anhydrous and anaerobic conditions, as they react vigorously with water, oxygen, and carbon dioxide.[1][5] All glassware should be flame-dried or oven-dried immediately before use, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Synthesis of sec-Butylmagnesium Chloride
This protocol describes the preparation of sec-butylmagnesium chloride via the reaction of this compound with magnesium turnings in anhydrous diethyl ether.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is often added as an initiator to activate the magnesium surface.[8]
-
Initiation: A small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel to the magnesium. The reaction is initiated by gentle warming or sonication until the brown color of the iodine disappears and bubbling is observed.
-
Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling (water bath) may be necessary to control the rate.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-to-brown solution is the Grignard reagent, which is typically used in situ for subsequent reactions.
Logical Workflow for Grignard Reagent Synthesis:
Caption: Workflow for the synthesis of sec-butylmagnesium chloride.
Protocol 2: Synthesis of sec-Butyllithium
This protocol outlines the synthesis of sec-butyllithium from this compound and lithium metal. This reagent is significantly more reactive and pyrophoric than the corresponding Grignard reagent, demanding rigorous handling techniques.[9]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a septum for reagent addition.
-
Reagent Preparation: Lithium metal (2.2 equivalents), typically containing ~1% sodium as an initiator, is cut into small pieces under mineral oil, washed with an anhydrous solvent (e.g., hexane), and transferred to the reaction flask containing an anhydrous hydrocarbon solvent (e.g., cyclohexane (B81311) or hexane).[9]
-
Addition: The flask is cooled in an ice bath. This compound (1.0 equivalent) is added dropwise via syringe to the vigorously stirred lithium dispersion. The temperature should be carefully monitored and maintained below 10 °C.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The reaction progress can be monitored by the consumption of lithium metal.
-
Filtration and Storage: The resulting solution is allowed to stand for the fine precipitate of lithium chloride to settle. The supernatant containing the sec-butyllithium is then cannulated into a clean, dry, nitrogen-flushed storage vessel (e.g., a Schlenk flask). The concentration of the solution should be determined by titration (e.g., with diphenylacetic acid) before use.[10]
Logical Workflow for Organolithium Synthesis:
Caption: Workflow for the synthesis and handling of sec-butyllithium.
Quantitative Data and Physical Properties
The following tables summarize key quantitative and physical data for the precursor and resulting organometallic reagents. Yields for organometallic preparations can be variable and are highly dependent on the purity of reagents and the exclusion of air and moisture.
Table 1: Reactant and Product Summary
| Compound | Formula | Molar Mass ( g/mol ) | Precursor/Product | Typical Yield |
| This compound | C₄H₉Cl | 92.57[11] | Precursor | N/A |
| sec-Butylmagnesium chloride | C₄H₉ClMg | 116.87[12] | Product | 70-85% |
| sec-Butyllithium | C₄H₉Li | 64.06[4][13] | Product | ~70%[14] |
Note: Yields are estimates based on similar preparations and can vary.[15]
Table 2: Physical and Chemical Properties
| Property | sec-Butylmagnesium chloride | sec-Butyllithium |
| Appearance | Brown or dark red transparent liquid (in solution)[16] | Colorless or light yellow liquid (in solution)[17] |
| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF)[1][18] | Cyclohexane, Hexane[9][17] |
| Commercial Concentration | 1.5 M, 2.0 M[16] | 1.0 M - 1.4 M[17][19] |
| Density (of solution) | ~0.83 g/mL (2.0 M in ether)[16] | ~0.77 g/mL (1.4 M in cyclohexane)[17] |
| Reactivity | Strong nucleophile, strong base. Reacts with protic solvents.[20] | Very strong nucleophile, very strong base. Pyrophoric.[5][9] |
| Storage | Store under inert atmosphere at ambient temperature.[16] | Store under inert atmosphere at 2-8°C.[19] |
Applications in Synthesis
Application 1: Nucleophilic Addition to Carbonyls (sec-Butylmagnesium Chloride)
A primary application of Grignard reagents is the formation of alcohols via nucleophilic addition to aldehydes and ketones.[2][8] The reaction of sec-butylmagnesium chloride with an aldehyde, such as butyraldehyde, yields a secondary alcohol.[21]
Reaction Scheme: this compound is first converted to sec-butylmagnesium chloride, which then reacts with butyraldehyde, followed by an acidic workup to produce 3-methyl-4-heptanol.[21]
Experimental Protocol (General):
-
Grignard Preparation: Prepare a solution of sec-butylmagnesium chloride from this compound as described in Protocol 1.
-
Addition of Carbonyl: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the carbonyl compound (e.g., butyraldehyde, 1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and protonate the resulting alkoxide.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.
Reaction Pathway Diagram:
Caption: Pathway for alcohol synthesis using a Grignard reagent.
Application 2: Directed ortho-Metalation (sec-Butyllithium)
sec-Butyllithium is a sufficiently strong base to deprotonate aromatic protons, particularly when directed by a nearby functional group (Directed ortho-Metalation or DoM).[5] This creates a nucleophilic aryl lithium species that can react with various electrophiles.
Reaction Scheme: Anisole is lithiated at the ortho position by sec-butyllithium in the presence of a ligand like TMEDA (tetramethylethylenediamine), followed by quenching with an electrophile (e.g., CO₂ to form a carboxylic acid).
Experimental Protocol (General):
-
Reaction Setup: To a flame-dried flask under nitrogen, add the aromatic substrate (e.g., anisole, 1.0 equivalent) and an anhydrous ether solvent. Add TMEDA (1.2 equivalents) to chelate the lithium and increase reactivity.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add sec-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile. For example, bubble dry CO₂ gas through the solution or add crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water or dilute HCl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by crystallization or chromatography.
Directed ortho-Metalation (DoM) Workflow:
Caption: Workflow for a directed ortho-metalation reaction.
Application 3: Palladium-Catalyzed Cross-Coupling
Organomagnesium compounds like sec-butylmagnesium chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form C(sp²)-C(sp³) bonds, a key transformation in drug discovery.[22]
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for Kumada cross-coupling.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Sec-Butyllithium [chemeurope.com]
- 7. vapourtec.com [vapourtec.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. SEC-BUTYLLITHIUM | 598-30-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. scbt.com [scbt.com]
- 13. Sec-Butyllithium | C4H9Li | CID 102446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. sec-Butylmagnesium chloride [hualun-chem.com]
- 17. Sec-butyl lithium [ganfenglithium.com]
- 18. far-chemical.com [far-chemical.com]
- 19. chemwhat.com [chemwhat.com]
- 20. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]
- 21. homework.study.com [homework.study.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Friedel-Crafts Alkylation using 2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto an aromatic ring. This process is a cornerstone of electrophilic aromatic substitution and is widely employed in the synthesis of a variety of chemical intermediates and final products, including those relevant to the pharmaceutical industry. The alkylation of benzene (B151609) with 2-chlorobutane (B165301) is a classic example that yields sec-butylbenzene (B1681704), a precursor in various industrial syntheses. This document provides detailed application notes and experimental protocols for this reaction, emphasizing safety, efficiency, and product characterization.
Reaction Principle
The Friedel-Crafts alkylation of benzene with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), facilitates the formation of a sec-butyl carbocation from this compound. This carbocation then acts as the electrophile, which is attacked by the nucleophilic π-system of the benzene ring, leading to the formation of sec-butylbenzene.
It is important to note that the intermediate sec-butyl carbocation is a planar, achiral species.[1] Consequently, even if an optically active starting material such as (R)-2-chlorobutane is used, the benzene ring can attack the carbocation from either face with equal probability. This results in the formation of a racemic mixture of (R)- and (S)-sec-butylbenzene, rendering the product optically inactive.[1]
One of the common challenges in Friedel-Crafts alkylation is polyalkylation, where the initial product, being more reactive than the starting material, undergoes further alkylation.[2][3][4] To minimize this, a large excess of benzene is often used.
Applications in Research and Drug Development
While the direct application of sec-butylbenzene in pharmaceuticals is not widespread, its derivatives are valuable intermediates. The sec-butyl group can be found in the structure of some bioactive molecules and its introduction can influence the lipophilicity and metabolic stability of a drug candidate. Furthermore, sec-butylbenzene is a precursor to other industrially significant chemicals. For instance, it can be used in the production of phenol (B47542) and methyl ethyl ketone. The principles of Friedel-Crafts alkylation are fundamental in the synthesis of more complex alkylated aromatics that are scaffolds in various drug molecules.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous, powder)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
-
Fume hood
-
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a moisture-free environment and weighed out quickly. [5]
-
This compound is flammable and an irritant.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of sec-Butylbenzene
This protocol is designed for the mono-alkylation of benzene.
1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven before use to prevent the decomposition of the Lewis acid catalyst. b. In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. c. Add 80 mL of anhydrous benzene to the flask. d. In a separate, dry container, weigh out 13.3 g (0.1 mol) of anhydrous aluminum chloride. e. Cool the benzene in the flask to 0-5 °C using an ice bath.
2. Catalyst Addition: a. While stirring the cooled benzene, add the anhydrous aluminum chloride in small portions. Ensure the temperature does not rise above 10 °C.
3. Addition of this compound: a. Place 9.26 g (0.1 mol) of this compound in a dropping funnel. b. Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
4. Reaction: a. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. b. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
5. Work-up: a. Carefully and slowly pour the reaction mixture over a large excess of crushed ice in a beaker. This step should be performed in a fume hood as HCl gas will be evolved. b. Stir the mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer twice with 20 mL portions of diethyl ether. e. Combine all organic layers. f. Wash the combined organic layer sequentially with:
- 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
- 50 mL of brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. h. Filter to remove the drying agent.
6. Purification and Characterization: a. Remove the solvent using a rotary evaporator. b. The crude product can be purified by fractional distillation to obtain pure sec-butylbenzene (boiling point: 173-174 °C). c. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Protocol 2: Synthesis of 1,4-di-sec-butylbenzene
This protocol is adapted for the di-alkylation of benzene.
1. Reaction Setup: a. In a fume hood, place 20 mL of anhydrous benzene in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. b. Cool the flask in an ice-water bath.
2. Catalyst Addition: a. Add 10.0 g (0.075 mol) of anhydrous aluminum chloride portion-wise to the cooled benzene with stirring.
3. Addition of this compound: a. Add 18.5 g (0.2 mol) of this compound to the dropping funnel. b. Add the this compound dropwise to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.
4. Reaction: a. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
5. Work-up and Purification: a. Follow the same work-up procedure as described in Protocol 1 (steps 5a-h). b. The crude product can be purified by fractional distillation to isolate 1,4-di-sec-butylbenzene (boiling point: ~237 °C).
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzene | 78.11 | 80.1 | 0.877 |
| This compound | 92.57 | 68 | 0.873 |
| Aluminum Chloride | 133.34 | 180 (sublimes) | 2.48 |
| sec-Butylbenzene | 134.22 | 173-174 | 0.862 |
| 1,4-di-sec-butylbenzene | 190.33 | ~237 | 0.858 |
Table 2: Typical Reaction Yields
| Product | Alkylating Agent | Catalyst | Reaction Conditions | Typical Yield | Reference |
| sec-Butylbenzene | This compound | AlCl₃ | Benzene (excess), 0-10 °C | 60-70% | General Literature |
| 1,4-di-sec-butylbenzene | This compound | AlCl₃ | Benzene (limiting), 0-25 °C | 50-60% | Adapted from analogous syntheses[6] |
Note: Yields can vary depending on the purity of reagents, reaction scale, and adherence to anhydrous conditions.
Visualizations
Caption: Mechanism of Friedel-Crafts Alkylation of Benzene with this compound.
Caption: Experimental Workflow for the Synthesis of sec-Butylbenzene.
References
- 1. Question: Friedel-Crafts alkylation of benzene with (R)-2-chlorobutane an.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Williamson Ether Synthesis with 2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide acts as the nucleophile and displaces a leaving group from an alkyl halide. While the synthesis is straightforward for primary alkyl halides, the use of secondary substrates such as 2-chlorobutane (B165301) introduces a competing elimination (E2) pathway, leading to the formation of alkene byproducts.
These application notes provide a detailed overview of the Williamson ether synthesis using this compound, with a focus on managing the inherent SN2 versus E2 competition. The provided protocols and data will aid researchers in optimizing reaction conditions to favor the desired ether product, a crucial consideration in the multi-step syntheses common in drug development.
Reaction Mechanism and Stereochemistry
The Williamson ether synthesis with this compound involves the attack of an alkoxide nucleophile on the electrophilic carbon of this compound. This reaction can proceed through two competitive pathways: SN2 and E2.
-
SN2 Pathway (Substitution): This pathway leads to the desired ether product. The alkoxide attacks the carbon atom bonded to the chlorine, resulting in an inversion of stereochemistry at the chiral center. For example, the reaction of (S)-2-chlorobutane with an alkoxide will yield an (R)-ether.
-
E2 Pathway (Elimination): This pathway results in the formation of butene isomers (1-butene and 2-butene) as byproducts. The alkoxide acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the chlorine. This process is concerted, with the simultaneous departure of the chloride leaving group and formation of a double bond.
The balance between these two pathways is influenced by several factors, including the structure of the alkoxide, the reaction temperature, and the solvent.
Data Presentation: SN2 vs. E2 Product Distribution
The following table summarizes the expected product distribution for the reaction of a secondary alkyl halide with sodium ethoxide under different conditions. While the data is for 2-bromobutane, it provides a strong indication of the trend expected for this compound, with the less reactive this compound likely favoring the SN2 pathway to a slightly greater extent under similar conditions.
| Alkyl Halide | Alkoxide | Solvent | Temperature (°C) | SN2 Product Yield (%)[1] | E2 Product Yield (%)[1] |
| 2-Bromobutane | Sodium Ethoxide | Ethanol (B145695) | 25 | 18 | 82 |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 80 | 9 | 91 |
Key Observations:
-
Temperature: Increasing the reaction temperature significantly favors the E2 elimination pathway.[1]
-
Alkoxide Basicity and Steric Hindrance: Strong, bulky bases such as potassium tert-butoxide will predominantly lead to the E2 product. Less hindered and less basic alkoxides will favor the SN2 reaction.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, as water can protonate the alkoxide, rendering it non-nucleophilic. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Choice of Base: The choice of base for generating the alkoxide is critical. For less acidic alcohols, a strong base like sodium hydride (NaH) is effective. For more acidic phenols, a weaker base like sodium hydroxide (B78521) or potassium carbonate can be used.
-
Temperature Control: As indicated by the data, lower temperatures favor the SN2 reaction. Therefore, maintaining a controlled, lower reaction temperature is crucial for maximizing the yield of the ether product when using a secondary halide like this compound.
Protocol 1: Synthesis of 2-Ethoxybutane from this compound and Sodium Ethoxide
This protocol is adapted from general procedures for the Williamson ether synthesis and is optimized to favor the SN2 product.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Carefully add small pieces of sodium metal (1.05 equivalents) to the ethanol at room temperature. The reaction is exothermic and produces hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved, indicating the complete formation of sodium ethoxide.
-
SN2 Reaction: Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to a low reflux temperature (e.g., 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product will be a mixture of 2-ethoxybutane and butene isomers. Purify the 2-ethoxybutane by fractional distillation.
Visualizations
Reaction Pathway Diagram
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis with this compound.
Experimental Workflow
Caption: General experimental workflow for the Williamson ether synthesis.
Applications in Drug Development
The Williamson ether synthesis is a versatile tool in drug development for the synthesis of ether-containing molecules, which are common motifs in pharmaceuticals. The ability to control the outcome of the reaction with secondary halides is particularly important for the synthesis of complex chiral molecules where maintaining stereochemical integrity is paramount. By carefully selecting the reaction conditions, medicinal chemists can selectively introduce ether functionalities, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. The principles outlined in these notes can be applied to more complex systems, aiding in the efficient and stereocontrolled synthesis of drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobutane
Welcome to the technical support center for the synthesis of 2-chlorobutane (B165301). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction of 2-butanol (B46777) with concentrated hydrochloric acid.[1][2] This reaction is typically catalyzed by zinc chloride (ZnCl₂) to enhance the reaction rate.[1][3] Another method involves the use of thionyl chloride (SOCl₂) in a solvent like pyridine.[4]
Q2: What is the reaction mechanism for the synthesis of this compound from 2-butanol and HCl?
The reaction of 2-butanol, a secondary alcohol, with hydrochloric acid can proceed through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The presence of a strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[5]
-
SN1 Pathway: The protonated alcohol can leave to form a secondary carbocation, which is then attacked by the chloride ion. This pathway is favored by polar protic solvents.
-
SN2 Pathway: The chloride ion can directly attack the carbon atom bearing the protonated hydroxyl group, leading to an inversion of stereochemistry.[6] This pathway is sensitive to steric hindrance.
The specific conditions, such as solvent polarity and reactant concentrations, will influence which mechanism predominates.[7][8][9]
Q3: Why is a catalyst like zinc chloride often used?
Zinc chloride acts as a Lewis acid, which coordinates with the oxygen atom of the alcohol's hydroxyl group. This coordination makes the hydroxyl group an even better leaving group, thereby accelerating the rate of the substitution reaction. This is particularly useful for reactions with primary and secondary alcohols where carbocation formation is less favorable.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue in organic synthesis. Several factors could be contributing to a reduced yield of this compound.[10][11]
| Potential Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction has been allowed to proceed for a sufficient amount of time under the specified reflux conditions. Consider extending the reaction time or slightly increasing the temperature if monitoring indicates a slow conversion. |
| Loss of Product during Workup | This compound is volatile (boiling point: 68-70°C).[3][12] Ensure that all distillation and extraction steps are performed with cooled receiving flasks and that all glassware joints are properly sealed to prevent the escape of vapor.[1] |
| Presence of Water | Water in the reaction mixture can interfere with the reaction and subsequent purification steps.[1] Ensure all glassware is thoroughly dried before use and that anhydrous reagents are used where specified. Calcium chloride is often used as a drying agent for the final product.[1] |
| Inefficient Extraction | During the aqueous workup, ensure thorough mixing of the organic and aqueous layers to facilitate the transfer of impurities out of the organic phase. Allow adequate time for the layers to separate completely. Perform multiple extractions with smaller volumes of the washing solution for better efficiency.[13] |
| Side Reactions | The formation of byproducts through elimination (to form butenes) or rearrangement reactions can reduce the yield of the desired product. Maintaining a controlled reaction temperature is crucial to minimize these side reactions. |
Q2: The final product appears cloudy or contains an aqueous layer. How can I resolve this?
A cloudy appearance in the final product typically indicates the presence of water.
-
Action: Dry the product over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask containing the product and the drying agent until the liquid becomes clear. Filter or decant the dried liquid to remove the drying agent.[1][12] If a distinct aqueous layer is present, separate it using a separatory funnel before adding the drying agent.
Q3: How can I confirm the purity of my synthesized this compound?
The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is a highly effective method for determining the percentage of this compound and identifying any volatile impurities or byproducts.
-
Boiling Point Determination: A sharp boiling point range close to the literature value (68-70°C) is a good indicator of purity.[3][12]
-
Refractive Index: Measuring the refractive index and comparing it to the known value for this compound can also help assess purity.
Experimental Protocols
Synthesis of this compound from 2-Butanol and Hydrochloric Acid
This protocol is based on the common laboratory procedure involving the reaction of a secondary alcohol with HCl and a catalyst.
Materials:
-
2-butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
5% Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Calcium Chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 25 mL of concentrated hydrochloric acid and 42.5 g of anhydrous zinc chloride.[12] Cool the mixture in an ice bath.
-
Addition of Alcohol: Slowly add 15 mL of 2-butanol to the cooled mixture dropwise with continuous swirling or magnetic stirring.[12]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 30 minutes.[12]
-
Distillation: After the reflux period, allow the mixture to cool. Rearrange the apparatus for simple distillation and distill the mixture, collecting the fraction that boils below 80°C.[12]
-
Workup - Washing: Transfer the collected distillate to a separatory funnel.
-
Drying: Transfer the washed organic layer to a clean, dry conical flask and add a small amount of anhydrous calcium chloride to remove any residual water.[1][12] Swirl the flask until the liquid is clear.
-
Final Distillation: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation, collecting the pure this compound product at its boiling point (68-70°C).[3][12]
Yield Data Comparison
| Reference/Method | Starting Materials | Yield | Purity |
| Laboratory Report Example[1] | 2-butanol, conc. HCl, ZnCl₂ | 73.07% | Not Specified |
| Industrial Method Example[3] | sec-butanol, 30% HCl solution | 90.3% | 99.6% |
| Thionyl Chloride Method[4] | 2-butanol, SOCl₂, pyridine | Actual yield: 6.020 g (from 14.101 g alcohol) | Not Specified |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for this compound synthesis.
References
- 1. understandingstandards.org.uk [understandingstandards.org.uk]
- 2. homework.study.com [homework.study.com]
- 3. Page loading... [guidechem.com]
- 4. Solved 2.) 2-Butanol can be converted into this compound | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. PREPARATION DU this compound [tice.ac-montpellier.fr]
- 13. benchchem.com [benchchem.com]
Minimizing elimination byproducts in 2-Chlorobutane substitution reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination byproducts in substitution reactions involving 2-chlorobutane (B165301).
Troubleshooting Guide: Minimizing Elimination Byproducts
Elimination (E1 and E2) reactions are common competing pathways in nucleophilic substitution (SN1 and SN2) reactions of this compound, a secondary alkyl halide. The following guide provides strategies to favor substitution over elimination.
Issue: High Percentage of Elimination Products (Butenes)
When reacting this compound with a nucleophile, the formation of 1-butene (B85601) and 2-butene (B3427860) indicates that elimination pathways are significant. To minimize these byproducts and favor the desired substitution product, consider the following factors:
| Factor | Condition Favoring Substitution | Condition Favoring Elimination | Rationale |
| Nucleophile/Base | Use a strong, but weakly basic nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).[1][2] | Use a strong, bulky base (e.g., t-BuO⁻) or a strong, sterically unhindered base at elevated temperatures (e.g., EtO⁻, OH⁻).[3][4][5][6] | Strong, non-bulky nucleophiles favor the SN2 pathway. Strong bases, especially bulky ones, preferentially abstract a proton, leading to E2 elimination.[1][4] |
| Solvent | Use a polar aprotic solvent (e.g., Acetone (B3395972), DMSO, DMF).[2][7][8] | Use a polar protic solvent (e.g., Ethanol (B145695), Water), especially for SN1/E1 conditions.[7][9] For E2, a less polar solvent may be used. | Polar aprotic solvents enhance the nucleophilicity of the nucleophile in SN2 reactions.[8] Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and favoring SN1/E1 pathways, where elimination is a significant competitor.[7][9] |
| Temperature | Lower reaction temperatures.[10][11][12] | Higher reaction temperatures.[10][11][12][13][14] | Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Thus, increasing the temperature provides more energy to overcome the elimination barrier and favors the formation of more products (alkene + salt vs. single substitution product).[10][11] |
| Concentration | Use a high concentration of the nucleophile. | Use a lower concentration of the nucleophile and a higher concentration of a strong base.[14] | For bimolecular reactions (SN2 and E2), the rate depends on the concentration of both the substrate and the nucleophile/base. A high concentration of a good nucleophile will favor SN2. |
Frequently Asked Questions (FAQs)
Q1: I am using sodium ethoxide in ethanol to synthesize 2-ethoxybutane from this compound, but I am getting a significant amount of butene. Why?
A1: Sodium ethoxide (NaOEt) is both a strong nucleophile and a strong base.[3] In a polar protic solvent like ethanol, and especially at elevated temperatures, the basic character of the ethoxide ion is pronounced, leading to a significant amount of E2 elimination.[3][10] this compound is a secondary halide, which is susceptible to both SN2 and E2 reactions, making the conditions critical in determining the major product.[5]
Q2: How can I favor the SN2 pathway over the E2 pathway for this compound?
A2: To favor the SN2 pathway, you should use a strong nucleophile that is a weak base.[1] Examples include iodide (I⁻), azide (B81097) (N₃⁻), or cyanide (CN⁻).[1] Additionally, using a polar aprotic solvent such as acetone or DMSO will enhance the rate of the SN2 reaction relative to the E2 reaction.[7][8] Keeping the reaction temperature low is also crucial, as higher temperatures favor elimination.[10][12]
Q3: Is it possible to completely eliminate the formation of byproducts in this reaction?
A3: In practice, it is very difficult to achieve 100% selectivity for the substitution product with a secondary alkyl halide like this compound, as substitution and elimination reactions are often in competition.[14][15] However, by carefully selecting the nucleophile, solvent, and temperature, you can significantly minimize the formation of elimination byproducts to obtain the substitution product as the major component.
Q4: What is the effect of the leaving group on the substitution/elimination ratio?
A4: While the choice of leaving group (in this case, chloride) primarily affects the reaction rate, it can have a minor influence on the product ratio. Better leaving groups (weaker bases, e.g., I⁻ > Br⁻ > Cl⁻) will increase the rates of all competing pathways (SN1, SN2, E1, E2).[16] The fundamental principles of controlling the reaction conditions (nucleophile, solvent, temperature) remain the most effective way to influence the substitution-to-elimination ratio.
Experimental Protocol: Synthesis of 2-Iodobutane (B127507) from this compound (Finkelstein Reaction)
This protocol describes an SN2 reaction that minimizes elimination by using a strong nucleophile (iodide) that is a weak base in a polar aprotic solvent.
Objective: To synthesize 2-iodobutane from this compound with minimal formation of butene byproducts.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Anhydrous calcium chloride (or other suitable drying agent)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. A typical ratio is a 1.5 to 2 molar excess of NaI relative to this compound.
-
Add this compound to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be kept relatively low, around the boiling point of acetone (56 °C).
-
Monitor the reaction progress by observing the formation of a white precipitate (sodium chloride), which is insoluble in acetone.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate by simple distillation.
-
Wash the remaining liquid with water in a separatory funnel to remove any remaining sodium iodide.
-
Separate the organic layer and wash it with a small amount of aqueous sodium thiosulfate (B1220275) solution to remove any traces of iodine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the 2-iodobutane by fractional distillation.
Product Analysis: The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of 2-iodobutane to any butene byproducts.
Visualizations
Below are diagrams to visualize the decision-making process and experimental workflow for minimizing elimination byproducts.
Caption: Decision pathway for minimizing elimination in this compound reactions.
Caption: Experimental workflow for the synthesis of 2-iodobutane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. physicsforums.com [physicsforums.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. homework.study.com [homework.study.com]
- 8. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Which reaction, E2 or Sₙ2, would you expect to be more favorable ... | Study Prep in Pearson+ [pearson.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chlorobutane by Fractional Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-chlorobutane (B165301) via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical boiling point of this compound? A1: The boiling point of this compound is typically cited in the range of 68-70 °C at atmospheric pressure.[1][2]
Q2: When is fractional distillation necessary over simple distillation for this compound? A2: Fractional distillation is required when separating this compound from impurities with close boiling points (generally a difference of less than 70 °C).[3][4] Common impurities from synthesis, such as unreacted 2-butanol (B46777) (boiling point ~99 °C) or isomeric byproducts, necessitate the increased separation efficiency of a fractionating column.
Q3: What are the most common impurities found in crude this compound? A3: Impurities often depend on the synthesis method. If synthesized from 2-butanol, common impurities include unreacted starting material, water, and elimination byproducts like 1-butene (B85601) and 2-butene.[5] Isomeric chlorides such as 1-chlorobutane (B31608) could also be present if the starting alcohol was a mixture.
Q4: Does this compound form an azeotrope with water or 2-butanol? A4: While this compound is known to be part of some azeotropic mixtures, there is no strong evidence to suggest it forms a significant azeotrope with water or 2-butanol that would impede purification by standard fractional distillation.[6] this compound is immiscible with water, which aids in separation.[5]
Q5: What type of packing material is suitable for the fractionating column? A5: For laboratory-scale distillation, common packing materials like glass beads, Raschig rings, or metal sponge (e.g., copper or stainless steel) are effective.[7][8] These materials provide a large surface area for repeated vaporization-condensation cycles, which is essential for efficient separation.[3][9]
Q6: What are the key safety precautions when distilling this compound? A6: this compound is a highly flammable liquid with a very low flash point of -15 °C.[10] All heating must be done using a heating mantle or water bath; open flames are strictly prohibited. The distillation must be performed in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Ensure all glassware joints are properly sealed to prevent vapor leakage, but the system must not be completely closed to the atmosphere to avoid pressure buildup.[13]
Troubleshooting Guide
Problem 1: The temperature at the still head is fluctuating and not holding steady.
-
Possible Cause A: Heating rate is too high. An excessive boil-up rate can cause vapor to ascend the column too quickly, preventing the establishment of a stable temperature gradient.
-
Solution: Reduce the heat input from the heating mantle to achieve a slow, steady distillation rate of approximately 1-2 drops per second.[8]
-
-
Possible Cause B: Poor insulation. The fractionating column may be losing too much heat to the surrounding environment, especially if the lab is drafty.
-
Possible Cause C: Channeling in the column packing. The packing may not be uniform, allowing vapor to bypass the packing material without undergoing the necessary condensation-vaporization cycles.
-
Solution: Ensure the column is packed uniformly. If the problem persists, unpack and repack the column carefully.
-
Problem 2: The separation of impurities is poor, and the final product is not pure.
-
Possible Cause A: Distillation rate is too fast. As mentioned above, a high distillation rate does not allow sufficient time for equilibrium to be established on each theoretical plate within the column.
-
Solution: Slow down the distillation rate. A slower rate increases the number of effective theoretical plates and improves separation efficiency.[8]
-
-
Possible Cause B: Fractionating column is too short. The column may not have enough theoretical plates to separate components with very close boiling points.
-
Solution: Use a longer fractionating column or one with more efficient packing material to increase the number of theoretical plates.[4]
-
-
Possible Cause C: Incorrect thermometer placement. If the thermometer bulb is too high or too low, it will not accurately measure the temperature of the vapor entering the condenser.
Problem 3: The distillation has stopped, or no distillate is being collected.
-
Possible Cause A: Insufficient heating. The heat supplied may not be enough to bring the liquid to a boil and push the vapor up the column.
-
Solution: Gradually increase the temperature of the heating mantle until a steady boil is observed and the ring of condensate begins to rise up the column.[3]
-
-
Possible Cause B: Leaks in the apparatus. Vapors may be escaping from poorly sealed joints.
-
Solution: Check all glassware joints to ensure they are securely clamped and sealed. Use a small amount of appropriate grease for ground glass joints if necessary.
-
-
Possible Cause C: The lower-boiling component has been completely distilled. Once a fraction is completely removed, the temperature may drop, and distillation will pause until the boiling point of the next component is reached.
-
Solution: Increase the heat setting to begin distilling the next, higher-boiling fraction.[3]
-
Problem 4: Liquid is accumulating in the fractionating column (flooding).
-
Possible Cause A: Heating rate is excessively high. This causes a high volume of vapor that the column cannot handle, preventing the condensed liquid (reflux) from returning to the boiling flask.
-
Solution: Immediately reduce or turn off the heat until the flooding subsides. Resume heating at a much lower rate.[16]
-
-
Possible Cause B: Column is packed too densely. Overly tight packing can restrict the flow of liquid and vapor.
-
Solution: Repack the column more loosely to ensure adequate space for counter-current flow.[8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉Cl | [1] |
| Molar Mass | 92.57 g/mol | [5] |
| Boiling Point | 68-70 °C | [1] |
| Density | 0.873 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.396 - 1.397 | [1] |
| Melting Point | -140 °C | [5] |
| Flash Point | -15 °C | [10] |
| Water Solubility | Immiscible | [1][5] |
Table 2: Potential Impurities and their Boiling Points
| Compound | Boiling Point (°C) | Reason for Presence |
| 1-Butene | -6.3 °C | Elimination byproduct |
| 2-Butene (cis/trans) | ~1-4 °C | Elimination byproduct |
| 1-Chlorobutane | 78 °C | Isomeric impurity |
| 2-Butanol | 99.5 °C | Unreacted starting material |
| Water | 100 °C | Synthesis byproduct/solvent |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of its volume)
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head (still head) with thermometer adapter
-
Thermometer (-10 to 110 °C range)
-
Condenser
-
Vacuum adapter (bent adapter)
-
Receiving flasks (at least 3)
-
Heating mantle and controller
-
Lab jack
-
Clamps and stands
-
Tubing for condenser water
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the heating mantle on a lab jack beneath the round-bottom flask. This allows for quick removal of heat if necessary.[17]
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Securely attach the fractionating column to the flask.
-
Place the still head atop the column and insert the thermometer. Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.[3]
-
Attach the condenser to the still head and secure it with a clamp. Connect the water tubing with water entering the lower inlet and exiting the upper outlet.
-
Attach the vacuum adapter to the end of the condenser, leaving the side arm open to the atmosphere. Place a pre-weighed receiving flask below the adapter.
-
Secure all joints with clamps.
-
-
Insulation:
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the flask gently. Observe as the liquid begins to boil and a ring of condensation slowly rises through the column.[3]
-
Adjust the heating rate to maintain a slow but steady distillation, collecting the distillate at a rate of 1-2 drops per second.
-
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the first few milliliters of distillate that comes over at a lower temperature. This fraction will contain any highly volatile impurities (e.g., butenes). The temperature should then rise and stabilize at the boiling point of this compound.
-
Fraction 2 (Main Product): Once the temperature holds steady near 68 °C, switch to a new, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant within a narrow range (e.g., 68-70 °C).[3]
-
Fraction 3 (After-shot): If the temperature begins to rise significantly above 70 °C or drops suddenly, it indicates the main product has distilled.[3] Switch to a third receiving flask to collect any higher-boiling impurities.
-
-
Shutdown:
-
Stop the distillation before the boiling flask goes completely dry to prevent overheating and potential formation of explosive peroxides.[18]
-
Lower the heating mantle and turn it off. Allow the apparatus to cool completely before disassembling.
-
-
Analysis:
-
Weigh the receiving flask containing the main fraction to determine the yield.
-
Assess the purity of the collected this compound using methods such as gas chromatography (GC) or refractive index measurement.
-
Visualizations
Caption: Workflow for the fractional distillation of this compound.
Caption: Troubleshooting common issues in fractional distillation.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labdepotinc.com [labdepotinc.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Fractional Distillation Archives - Pope Inc [popeinc.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. chembam.com [chembam.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. sas.upenn.edu [sas.upenn.edu]
Technical Support Center: 2-Chlorobutane Synthesis Scale-Up
Welcome to the Technical Support Center for 2-Chlorobutane (B165301) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this compound from laboratory to pilot and industrial scales.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis, focusing on the common method of reacting 2-butanol (B46777) with hydrochloric acid.
Issue 1: Decreased Yield at Larger Scales
A common challenge in scaling up is a noticeable drop in the percentage yield of this compound. This can be attributed to several factors that become more pronounced at a larger scale.
Troubleshooting Steps:
-
Heat Transfer and Temperature Control: The reaction is exothermic, and inefficient heat removal at larger scales can lead to localized hotspots. These hotspots can promote side reactions, such as the elimination of HCl to form butenes, thus reducing the yield of the desired product.
-
Recommendation: Ensure adequate cooling capacity and efficient stirring to maintain a uniform temperature profile. Monitor the internal reaction temperature closely. For significant scale-ups, consider using a jacketed reactor with a high-performance heat transfer fluid.
-
-
Mixing Efficiency: Inadequate mixing can lead to poor mass transfer between the aqueous HCl phase and the organic 2-butanol phase, resulting in an incomplete reaction.
-
Recommendation: Use an overhead stirrer for larger reaction volumes to ensure efficient mixing. The stirring speed should be optimized to maximize the interfacial area between the two phases without causing excessive splashing or vortexing.
-
-
Reagent Addition Rate: A slow and controlled addition of the hydrochloric acid is crucial. Adding the acid too quickly on a large scale can lead to a rapid temperature increase and a surge in byproduct formation.
-
Recommendation: Implement a controlled addition strategy, such as using a syringe pump for lab-scale or a metering pump for pilot-scale, to maintain a steady reaction rate and temperature.
-
Data Presentation: Impact of Scale on Reaction Parameters and Yield
| Parameter | Lab-Scale (e.g., 10-50 g) | Pilot-Scale (e.g., 1-10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 70-85% | 60-75% (without optimization) | Yield reduction is common; optimization is key. |
| Reaction Temperature | 50-60°C (with external cooling) | 45-55°C (requires efficient internal cooling) | Lower temperatures can suppress byproduct formation. |
| Stirring Method | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in larger volumes. |
| HCl Addition Time | 15-30 minutes | 1-2 hours | Slower addition prevents temperature spikes. |
| Major Byproducts | Butenes (1-5%), Di-sec-butyl ether (<2%) | Butenes (5-15%), Di-sec-butyl ether (2-5%) | Byproduct formation is more significant at scale. |
Issue 2: Increased Impurity Profile
Scaling up can often lead to a higher percentage of impurities, primarily butenes (1-butene and 2-butenes) from elimination reactions and di-sec-butyl ether from a competing SN2 reaction.
Troubleshooting Steps:
-
Reaction Temperature Optimization: Higher temperatures favor the elimination reaction (E1 mechanism) that produces butenes.
-
Recommendation: Carefully control the reaction temperature and consider running the reaction at the lower end of the effective temperature range.
-
-
Concentration of Hydrochloric Acid: Using a highly concentrated HCl solution drives the desired SN1 reaction.
-
Recommendation: Use concentrated hydrochloric acid (e.g., 37%) to maximize the rate of the substitution reaction over elimination.
-
-
Purification Method: The choice of purification method becomes critical at larger scales to remove impurities effectively.
-
Recommendation: While simple distillation may be sufficient for small-scale purification, fractional distillation is often necessary at the pilot and industrial scale to separate this compound from closely boiling impurities. A series of aqueous washes (water, sodium bicarbonate solution) before distillation is crucial to remove unreacted HCl and other acidic byproducts.
-
Data Presentation: Impurity Profile Comparison
| Impurity | Typical % at Lab-Scale | Typical % at Pilot-Scale (Pre-optimization) | Mitigation Strategy |
| 1-Butene & 2-Butenes | 1-5% | 5-15% | Lower reaction temperature, controlled HCl addition. |
| Di-sec-butyl ether | <2% | 2-5% | Use of concentrated HCl, moderate temperature. |
| Unreacted 2-Butanol | 5-10% | 10-20% | Ensure sufficient HCl stoichiometry and reaction time. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Butanol and HCl
Lab-Scale Protocol (Example: ~10 g scale)
-
Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 10.0 g of 2-butanol.
-
Reaction: Slowly add 25 mL of concentrated hydrochloric acid (37%) to the stirred 2-butanol.
-
Heating: Heat the mixture to a gentle reflux (around 50-60°C) for 1 hour.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The this compound will form the upper organic layer.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Decant the dried organic layer and purify by simple distillation, collecting the fraction boiling at approximately 68-70°C.
-
Yield: A typical yield is around 7.5 g (73%).[1]
Pilot-Scale Protocol (Example: ~1 kg scale)
-
Setup: Use a 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a controlled addition funnel, and a condenser connected to a scrubber for HCl fumes.
-
Reagents: Charge the reactor with 1.0 kg of 2-butanol.
-
Reaction:
-
Set the reactor jacket temperature to 45°C.
-
Slowly add 2.5 L of concentrated hydrochloric acid (37%) over a period of 1-2 hours, ensuring the internal temperature does not exceed 55°C.
-
-
Reaction Time: After the addition is complete, maintain the reaction mixture at 50-55°C for an additional 2 hours.
-
Workup:
-
Cool the reactor contents to 20-25°C.
-
Transfer the mixture to a larger separatory vessel.
-
Perform sequential washes with 2 L of water, 2 L of 5% sodium bicarbonate solution, and 2 L of brine.
-
-
Purification:
-
Transfer the crude this compound to a distillation setup suitable for the volume.
-
Perform a fractional distillation under atmospheric pressure, collecting the product fraction at 68-70°C.
-
-
Yield: A typical yield after optimization is in the range of 70-80%.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns are:
-
Thermal Runaway: The reaction is exothermic, and the risk of a runaway reaction increases with scale due to the decreased surface-area-to-volume ratio, which limits heat dissipation.[2] Always have a robust cooling system and a plan for emergency cooling.
-
HCl Fumes: The reaction uses concentrated hydrochloric acid, which is corrosive and releases HCl gas. Ensure the reaction is performed in a well-ventilated area, and for larger scales, use a scrubber to neutralize HCl fumes.
-
Flammability: this compound is a flammable liquid. Handle it away from ignition sources and use appropriate grounding and bonding procedures to prevent static discharge during transfers.
-
Pressure Buildup: The formation of butene byproducts can lead to pressure buildup in a closed system. Ensure the reactor is properly vented.
Q2: How does the choice of catalyst (e.g., zinc chloride) affect the reaction at scale?
A2: While the reaction can proceed without a catalyst, zinc chloride (Lucas reagent) is often used to enhance the rate, especially for primary and secondary alcohols. At a larger scale, the use of a catalyst can be beneficial in reducing reaction times and potentially allowing for lower reaction temperatures. However, it also introduces an additional component that needs to be removed during workup and can contribute to waste streams. The cost of the catalyst and its disposal should be considered in the overall process economics.
Q3: What is the most cost-effective purification method for large-scale production?
A3: For large-scale production, fractional distillation is generally the most cost-effective method for achieving high purity this compound. While extractions are necessary for the initial workup to remove acidic impurities and unreacted starting materials, distillation is essential for separating the final product from byproducts with close boiling points. The capital cost of a large-scale distillation unit can be significant, but the operational costs are relatively low, especially if the process is run continuously. The cost-benefit analysis will depend on the required purity of the final product and the volume of production.
Q4: Can this reaction be run in a continuous process?
A4: Yes, the synthesis of this compound is well-suited for a continuous process, which can offer better control over reaction parameters and improved safety and efficiency at an industrial scale. A continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) can be used. A continuous process allows for steady-state operation, which simplifies temperature control and can lead to a more consistent product quality.
Visualizations
Caption: SN1 reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
Identifying impurities in 2-Chlorobutane via GC-MS analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 2-Chlorobutane (B165301) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to see in a GC-MS analysis of this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common synthesis methods involve the reaction of 2-butanol (B46777) with hydrochloric acid or other chlorinating agents.[1][2] Therefore, potential impurities include:
-
Isomers: 1-Chlorobutane (B31608), isobutyl chloride, and tert-butyl chloride.
-
Starting Material: Unreacted 2-butanol.
-
Byproducts: Butenes (from elimination reactions), dibutyl ethers.
-
Solvent Residues: If a solvent was used in the synthesis or purification.
Q2: My chromatogram shows a noisy or drifting baseline. What are the possible causes and solutions?
A2: Baseline instability can obscure small impurity peaks and affect integration accuracy.[3][4] Common causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas (Helium) and install or replace gas purifiers. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and require replacement.[4] |
| Septum Bleed | Use a high-quality, low-bleed septum. Replace the septum regularly, as frequent injections can cause it to degrade and release volatile compounds.[5] |
| Contaminated Inlet Liner | The inlet liner can accumulate non-volatile residues. Deactivate or replace the liner.[5][6] |
| Detector Contamination | The mass spectrometer's ion source can become contaminated over time, leading to increased noise. Follow the manufacturer's procedure for cleaning the ion source.[7] |
Q3: I am observing peak tailing for my this compound peak and potential impurity peaks. What could be the issue?
A3: Peak tailing is often an indication of active sites within the GC system, which can interact with polar or active analytes.[4][6]
| Potential Cause | Recommended Solution |
| Active Sites in Inlet Liner | Use a deactivated liner. Glass wool in the liner can also be a source of activity.[6] |
| Column Contamination | Non-volatile residues can accumulate at the head of the column. Trim the first 10-15 cm of the column. |
| Column Degradation | The stationary phase of the column can degrade over time, exposing active sites. Replace the column. |
| Incompatible Solvent | If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. |
Q4: The retention times of my peaks are shifting between runs. How can I resolve this?
A4: Consistent retention times are crucial for reliable peak identification. Shifts can be caused by several factors:[3]
| Potential Cause | Recommended Solution |
| Inconsistent Carrier Gas Flow | Check for leaks in the gas lines, fittings, and septum.[5] Verify that the electronic pressure control (EPC) is functioning correctly. |
| Column Temperature Fluctuations | Ensure the GC oven temperature is stable and programmed correctly. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If the shifts are significant and persistent, the column may need to be replaced.[3] |
| Large Injection Volume | Injecting too large a volume of sample can lead to peak broadening and retention time shifts. |
Q5: How can I differentiate between this compound and its isomer, 1-chlorobutane, in the mass spectrum?
A5: While both isomers have the same molecular ion peaks (m/z 92 and 94 in a ~3:1 ratio due to chlorine isotopes), their fragmentation patterns will differ due to the stability of the resulting carbocations.[8][9]
-
This compound: The cleavage of the C-Cl bond results in a more stable secondary carbocation, leading to a prominent peak at m/z 57 ([C4H9]+). This is often the base peak.[8]
-
1-Chlorobutane: Fragmentation of 1-chlorobutane can lead to a characteristic peak at m/z 56 due to the loss of HCl. You may also see a significant peak for the primary carbocation fragment.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of impurities in this compound. Method optimization may be required based on the specific impurities of interest and the instrumentation used.
1. Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent such as hexane (B92381) or dichloromethane. A typical starting concentration is 1000 ppm (1 µL/mL).
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 2 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 35 - 350 amu |
| Scan Rate | 2 scans/sec |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For each impurity peak, analyze the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of impurities using certified reference standards if available.
-
Quantify impurities using an appropriate calibration method (e.g., external standard, internal standard).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for GC-MS analysis.
References
- 1. Page loading... [guidechem.com]
- 2. reddit.com [reddit.com]
- 3. mastelf.com [mastelf.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aimanalytical.com [aimanalytical.com]
- 8. C4H9Cl CH3CHClCH2CH3 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Stereoselectivity in 2-Chlorobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorobutane (B165301). The content focuses on controlling stereochemical outcomes in substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how do they affect stereochemistry?
A1: As a secondary alkyl halide, this compound can undergo four main reaction pathways: S(_N)1, S(_N)2, E1, and E2.[1][2] Each pathway has a distinct stereochemical outcome:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted reaction where the nucleophile attacks from the side opposite the leaving group.[2][3] This "backside attack" results in a predictable inversion of configuration at the chiral center.[3][4] For example, (S)-2-chlorobutane yields (R)-2-substituted product.[3]
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction involving the formation of a planar carbocation intermediate.[5] The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products. This typically results in a racemic or near-racemic mixture , often with a slight excess of the inversion product due to the formation of an intimate ion pair between the carbocation and the leaving group.[1][6][7]
-
E2 (Bimolecular Elimination): This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group.[8] The reaction requires a specific anti-periplanar geometry between the proton and the leaving group.[8][9] This stereochemical requirement dictates which alkene isomer (E or Z) is formed.[9]
-
E1 (Unimolecular Elimination): This pathway competes with S(_N)1 and also proceeds through a carbocation intermediate.[10] After the carbocation forms, a weak base removes an adjacent proton. Because the carbocation is planar, rotation can occur, typically leading to the more thermodynamically stable alkene (usually the Zaitsev product).[11]
Q2: How does my choice of solvent affect the stereochemical outcome?
A2: The solvent plays a critical role in stabilizing intermediates and reactants, which directly influences the reaction pathway and its stereoselectivity.[12][13]
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents excel at solvating both cations and anions. They stabilize the carbocation intermediate and the leaving group in S(_N)1/E1 reactions, thus favoring these pathways and leading to racemization or a mixture of alkene isomers.[1][14] They can also solvate the nucleophile, reducing its reactivity and disfavoring the S(_N)2 pathway.[15]
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents solvate cations but not anions (the nucleophile) effectively.[1][15] This leaves the nucleophile "naked" and highly reactive, strongly favoring the S(_N)2 mechanism and leading to inversion of configuration.[15] These solvents are ideal for maximizing stereospecificity in substitution reactions.[1]
Q3: I am getting a mixture of substitution and elimination products. How can I favor one over the other?
A3: The balance between substitution and elimination is primarily controlled by the nature of the nucleophile/base and the reaction temperature.
-
Nucleophile/Base Properties:
-
To favor S(_N)2: Use a strong, non-bulky nucleophile that is a weak base.[3] Good examples include I⁻, Br⁻, N₃⁻, and CN⁻.[15]
-
To favor E2: Use a strong, bulky base.[2] Sterically hindered bases like potassium tert-butoxide preferentially act as bases rather than nucleophiles, favoring elimination.[2] Strong, non-bulky bases like ethoxide (CH₃CH₂O⁻) will also favor E2 over S(_N)2 for secondary halides.[11]
-
-
Temperature: Elimination reactions are entropically favored over substitution reactions. Therefore, increasing the temperature (adding heat) will favor elimination (E1/E2) , while lower temperatures will favor substitution (S(_N)1/S(_N)2).[2][16][17]
Troubleshooting Guides
Problem 1: My S(_N)2 reaction on (R)-2-chlorobutane is producing a significant amount of the (R)-product, leading to low enantiomeric excess.
| Potential Cause | Troubleshooting Solution |
| Competing S(_N)1 Pathway: The reaction conditions are allowing for carbocation formation. This is common for secondary halides.[3] | 1. Change Solvent: Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetone, DMSO) to suppress carbocation formation and enhance nucleophile reactivity.[1][15] 2. Increase Nucleophile Concentration/Strength: A higher concentration of a stronger nucleophile will increase the rate of the bimolecular S(_N)2 reaction, outcompeting the unimolecular S(_N)1 pathway.[3] 3. Lower Temperature: S(_N)1 reactions have a higher activation energy; lowering the temperature will disfavor this pathway more than the S(_N)2 pathway. |
| Racemic Starting Material: The initial this compound was not enantiomerically pure. | Verify the optical purity of the starting material using polarimetry or chiral chromatography. |
Problem 2: My E2 elimination reaction is yielding the less substituted alkene (1-butene) instead of the expected major product (2-butene).
| Potential Cause | Troubleshooting Solution |
| Sterically Hindered Base: A bulky base (e.g., potassium tert-butoxide) was used. Bulky bases preferentially remove the more sterically accessible proton, leading to the Hofmann (less substituted) product.[18] | Use a smaller, strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) in ethanol to favor the formation of the more stable Zaitsev (more substituted) product.[18] |
| Stereochemical Constraints: The required anti-periplanar conformation for Zaitsev elimination is disfavored. This is more common in cyclic systems but can be a factor in acyclic molecules due to steric hindrance in the required conformation.[9] | Re-evaluate the conformational energies of the substrate. This outcome may be inherent to the substrate/base combination. |
Problem 3: My S(_N)1 reaction is slow and produces rearranged products.
| Potential Cause | Troubleshooting Solution |
| Carbocation Instability/Rearrangement: Secondary carbocations are prone to rearrangement to form more stable carbocations if possible.[15] While this compound forms a secondary carbocation that cannot rearrange to a more stable one, this is a critical issue in similar substrates. | 1. Avoid S(_N)1 Conditions: The most reliable way to prevent rearrangement is to avoid carbocation formation entirely. Use S(_N)2 conditions (strong nucleophile, polar aprotic solvent) if the desired transformation allows.[15][17] 2. Increase Temperature: For secondary alkyl halides, S(_N)1 reactions can be slow and often require heat to proceed at a practical rate.[16] However, be aware that this will also increase the rate of the competing E1 reaction.[16] |
Data Presentation: Factors Influencing Reaction Pathways
Table 1: Effect of Nucleophile/Base on Product Ratio for this compound
| Reagent | Type | Predominant Pathway | Expected Stereochemistry/Regiochemistry |
| NaI in Acetone | Strong Nucleophile, Weak Base | S(_N)2 | Inversion of configuration[1] |
| H₂O / Ethanol | Weak Nucleophile, Weak Base | S(_N)1 / E1 | Racemization (Substitution), Zaitsev (Elimination)[1][7] |
| NaOEt in Ethanol | Strong Nucleophile, Strong Base | E2 > S(_N)2 | Zaitsev, trans > cis (Elimination)[11][18] |
| KOC(CH₃)₃ (t-BuOK) | Strong, Bulky Base | E2 | Hofmann (less substituted alkene) |
Table 2: General Effect of Temperature on Substitution vs. Elimination
| Temperature | Favored Pathway | Rationale |
| Low | Substitution (S(_N)1, S(_N)2) | Substitution reactions are enthalpically favored. |
| High | Elimination (E1, E2) | Elimination reactions are entropically favored (more products formed) and this term dominates at higher T.[16][17] |
Visualizations
Logical Relationships and Workflows
Caption: Decision tree for selecting reaction conditions for this compound.
Caption: Comparison of stereochemical pathways for SN2, SN1, and E2 reactions.
Experimental Protocols
Protocol 1: S(_N)2 Synthesis of (R)-2-Iodobutane with Inversion of Stereochemistry
This protocol describes the reaction of (S)-2-chlorobutane with sodium iodide in acetone, a classic Finkelstein reaction that proceeds via an S(_N)2 mechanism.
-
Objective: To synthesize (R)-2-iodobutane with high enantiomeric purity.
-
Materials:
-
(S)-2-chlorobutane (enantiomerically pure)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents).
-
Add anhydrous acetone via syringe to dissolve the NaI.
-
Add enantiomerically pure (S)-2-chlorobutane (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl), which is insoluble in acetone.[1] Maintain reflux for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated NaCl.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (to remove any trace I₂), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Analysis:
-
Purify the crude (R)-2-iodobutane by distillation.
-
Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the stereochemical outcome by measuring the optical rotation of the product with a polarimeter and comparing it to the literature value for (R)-2-iodobutane. Enantiomeric excess (ee) can be quantified using chiral GC or HPLC.
-
Protocol 2: E2 Synthesis of trans-2-Butene
This protocol describes the elimination of this compound using a strong, non-bulky base to favor the Zaitsev product.
-
Objective: To synthesize trans-2-butene as the major product.
-
Materials:
-
This compound (racemic or enantiomerically pure)
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Ice bath
-
Gas collection apparatus (if collecting the gaseous product)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cold, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 55-60°C). The product butenes are gases at room temperature and will evolve from the reaction.
-
The gaseous products can be passed through a cold trap to remove any entrained ethanol or starting material and collected for analysis.
-
Continue the reaction for 1-2 hours or until gas evolution ceases.
-
-
Analysis:
-
Analyze the collected gas by Gas Chromatography (GC) to determine the ratio of products: trans-2-butene, cis-2-butene, and 1-butene. The major product should be trans-2-butene, as it is the most thermodynamically stable isomer formed via the Zaitsev rule.[18]
-
References
- 1. homework.study.com [homework.study.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The E2 Reaction [iverson.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. physicsforums.com [physicsforums.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Troubleshooting slow reaction rates in 2-Chlorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-chlorobutane (B165301), particularly focusing on slow or inefficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory synthesis of this compound involves the reaction of 2-butanol (B46777) with concentrated hydrochloric acid.[1][2] This is a nucleophilic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom.[1][2][3] To enhance the reaction rate, a catalyst such as zinc chloride (in the Lucas reagent) or a strong acid like sulfuric acid is often used.[1][3]
Q2: What is the reaction mechanism for the synthesis of this compound from 2-butanol and HCl?
A2: The reaction of 2-butanol, a secondary alcohol, with hydrochloric acid typically proceeds through an S(N)1 (Substitution Nucleophilic Unimolecular) mechanism.[4] This involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group (a good leaving group in the form of water) departs.[4] The chloride ion then acts as a nucleophile and attacks the carbocation to form this compound.[5]
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, other methods exist. For instance, this compound can be synthesized by reacting 2-butanol with thionyl chloride (SOCl(_2)) or phosphorus trichloride (B1173362) (PCl(_3)). Another approach is the addition of hydrochloric acid to 2-butene.[4] In the presence of triphenylphosphine, carbon tetrachloride can also serve as a chlorinating agent to convert 2-butanol to this compound.[6]
Troubleshooting Guide for Slow Reaction Rates
Q4: My this compound synthesis is proceeding very slowly. What are the potential causes?
A4: Several factors can contribute to a slow reaction rate. These are categorized below with specific troubleshooting advice.
Inadequate Reaction Conditions
| Parameter | Recommended Condition | Troubleshooting Action |
| Temperature | Refluxing temperature (around 95°C for continuous addition)[6] | Ensure the reaction mixture is heated to the appropriate temperature. Use a heating mantle and a thermometer to monitor the temperature accurately. |
| Mixing | Efficient agitation | Use a magnetic stirrer or overhead stirrer to ensure the reactants are well-mixed, especially in a biphasic system. |
| Reactant Concentration | Concentrated HCl (e.g., 12M)[5] | Use concentrated hydrochloric acid. Dilute HCl will have a lower concentration of the nucleophile (Cl
|
Q5: Could the purity of my starting materials be affecting the reaction rate?
A5: Absolutely. The purity of your 2-butanol and hydrochloric acid is crucial.
-
Water Content in 2-Butanol: The presence of excess water can dilute the hydrochloric acid and shift the equilibrium of the reaction away from the products. Ensure you are using a dry grade of 2-butanol.
-
Old or Degraded Reagents: Over time, the concentration of hydrochloric acid can decrease. Use a fresh bottle of concentrated HCl for best results.
Q6: I'm observing the formation of side products. Could this be slowing down the formation of this compound?
A6: Yes, side reactions can consume your starting materials and slow down the desired reaction. The most common side reaction is an E2 elimination reaction, which competes with the S(_N)1 substitution.[4] This is particularly prevalent with strong bases, but can also occur under acidic conditions at elevated temperatures, leading to the formation of butene isomers (1-butene and 2-butene).[4]
To minimize elimination:
-
Maintain the lowest effective temperature for the substitution reaction.
-
Avoid the presence of strong, non-nucleophilic bases.
Experimental Protocols
Synthesis of this compound from 2-Butanol and HCl with Zinc Chloride
This protocol is based on a typical laboratory procedure for a nucleophilic substitution reaction.[3]
Materials:
-
2-butanol
-
Concentrated hydrochloric acid
-
Anhydrous zinc chloride
-
Deionized water
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 35g of anhydrous zinc chloride with 11.9g of 2-butanol.[3]
-
Carefully add 25 cm
of concentrated hydrochloric acid to the flask.[3]3 -
Set up the apparatus for reflux and heat the mixture for 30 minutes.[3]
-
After reflux, allow the mixture to cool and then set up for distillation. Collect the distillate that boils below 100°C.[3]
-
Transfer the distillate to a separatory funnel and wash it sequentially with 25 cm
of deionized water, 25 cm3 of 5% sodium bicarbonate solution, and another 25 cm3 of deionized water. Retain the upper organic layer after each wash.[3]3 -
Dry the organic layer with a small amount of anhydrous calcium chloride.
-
Filter the dried product into a pre-weighed flask and record the final mass to calculate the yield.[3]
Visualizations
Caption: S(_N)1 reaction mechanism for the synthesis of this compound from 2-butanol.
References
Preventing carbocation rearrangements in SN1 reactions of 2-Chlorobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Sₙ1 reaction of 2-chlorobutane (B165301), with a specific focus on preventing carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is a carbocation rearrangement and why does it occur in the Sₙ1 reaction of this compound?
A1: A carbocation rearrangement is a process in which the initial carbocation intermediate formed during a reaction, such as the Sₙ1 reaction, reorganizes to form a more stable carbocation. In the case of this compound, the initial loss of the chloride ion forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon, resulting in the formation of a more stable tertiary carbocation. This rearrangement is driven by the inherent thermodynamic stability of more substituted carbocations.
Q2: What are the expected products from the Sₙ1 reaction of this compound, both with and without rearrangement?
A2: The Sₙ1 reaction of this compound can yield a mixture of products. Without rearrangement, the nucleophile attacks the secondary carbocation, leading to the formation of 2-substituted butane (B89635) products. With rearrangement, the nucleophile attacks the more stable tertiary carbocation, resulting in 2-substituted-2-methylpropane products. For example, in a solvolysis reaction with water, the products would be butan-2-ol (no rearrangement) and 2-methylpropan-2-ol (rearrangement).
Q3: How can I minimize or prevent carbocation rearrangement during the Sₙ1 reaction of this compound?
A3: Several experimental parameters can be adjusted to disfavor carbocation rearrangement. These include:
-
Solvent Choice: Utilizing a more nucleophilic solvent can trap the initial carbocation before it has time to rearrange.
-
Temperature Control: Lowering the reaction temperature can reduce the energy available for the rearrangement to occur.
-
Use of Lewis Acids/Silver Salts: The addition of silver salts, such as silver nitrate (B79036) (AgNO₃), can facilitate the departure of the leaving group and promote the Sₙ1 pathway.[1][2] The silver ion coordinates with the chlorine atom, making it a better leaving group and precipitating as silver chloride (AgCl), which drives the reaction forward.[1][2] While this promotes the Sₙ1 reaction, careful control of other conditions is still necessary to minimize rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of rearranged product (e.g., 2-methylpropan-2-ol) | The initial secondary carbocation is rearranging to the more stable tertiary carbocation. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0°C or below) to decrease the rate of rearrangement. 2. Change the solvent: Use a more nucleophilic polar protic solvent or a mixture of solvents (e.g., ethanol/water mixtures) to increase the rate of nucleophilic attack on the initial carbocation. |
| Low overall reaction rate | The conditions are not optimal for the Sₙ1 pathway. | 1. Increase solvent polarity: Use a more polar protic solvent (e.g., water, formic acid) to better stabilize the carbocation intermediate. 2. Add a silver salt: Introduce a catalytic amount of silver nitrate (AgNO₃) to facilitate the formation of the carbocation. |
| Formation of elimination products (alkenes) | The reaction conditions (e.g., high temperature, basic nucleophile/solvent) favor the competing E1 elimination pathway. | 1. Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[3] 2. Use a non-basic nucleophile: Employ a weakly basic or neutral nucleophile (e.g., water, ethanol). |
Experimental Protocols
Protocol 1: Sₙ1 Solvolysis of this compound in an Ethanol-Water Mixture to Minimize Rearrangement
This protocol aims to minimize carbocation rearrangement by using a solvent mixture with a higher concentration of the more nucleophilic water.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions above room temperature)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Prepare a 25:75 (v/v) ethanol-water solvent mixture.
-
Cool the solvent mixture to 0°C in an ice bath.
-
In a round-bottom flask equipped with a magnetic stir bar, add the cooled solvent mixture.
-
While stirring, add this compound to the solvent mixture (a typical starting concentration would be in the range of 0.1-0.5 M).
-
Maintain the reaction temperature at 0°C and continue stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the ratio of butan-2-ol to 2-methylpropan-2-ol.
-
Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by adding a large volume of cold deionized water.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by GC and/or NMR to determine the final product distribution.
Protocol 2: Silver Nitrate-Promoted Sₙ1 Reaction of this compound
This protocol utilizes silver nitrate to facilitate the Sₙ1 reaction. The precipitation of AgCl drives the formation of the carbocation.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (AgNO₃)
-
Test tubes
-
Water bath (optional, for gentle heating)
Procedure:
-
Prepare a 0.1 M solution of silver nitrate in absolute ethanol.
-
In a clean, dry test tube, add approximately 1 mL of the ethanolic silver nitrate solution.
-
Add 2-3 drops of this compound to the test tube.
-
Observe the formation of a white precipitate (AgCl). The rate of precipitation can be used to qualitatively assess the reaction rate.
-
If the reaction is slow at room temperature, the test tube can be gently warmed in a water bath (e.g., to 40-50°C) to increase the rate.
-
For quantitative analysis, the reaction can be carried out on a larger scale, and the product distribution can be determined using GC analysis of the supernatant after centrifugation or filtration to remove the AgCl precipitate.
Visualizations
Caption: Sₙ1 reaction pathway of this compound showing the formation of both unrearranged and rearranged products.
Caption: A generalized experimental workflow designed to minimize carbocation rearrangement in the Sₙ1 reaction of this compound.
References
Navigating Nucleophilic Substitution: A Technical Guide to Optimizing Solvent Conditions for 2-Chlorobutane Reactions
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction pathway of 2-chlorobutane (B165301), a secondary alkyl halide, by modulating solvent conditions. This guide offers troubleshooting advice and frequently asked questions to ensure precise control over whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for reactions involving this compound?
A1: this compound is a secondary alkyl halide, meaning it can undergo both SN1 and SN2 reactions.[1] The choice of solvent is a primary factor in determining which pathway is favored. The polarity and protic or aprotic nature of the solvent directly influence the stability of intermediates and the reactivity of the nucleophile, thereby directing the reaction toward the desired outcome.
Q2: Which type of solvent should I use to favor an SN1 reaction with this compound?
A2: To favor the SN1 pathway, polar protic solvents are the ideal choice.[1][2][3] These solvents, such as water, alcohols (e.g., ethanol (B145695), methanol), and carboxylic acids, possess hydrogen atoms bonded to electronegative atoms (like oxygen), allowing them to form hydrogen bonds. This property is crucial for stabilizing the carbocation intermediate formed during the rate-determining step of the SN1 reaction. Furthermore, these solvents can also solvate the leaving group, facilitating its departure.[2]
Q3: Which type of solvent is best for promoting an SN2 reaction with this compound?
A3: For the SN2 pathway, polar aprotic solvents are highly recommended.[1][3] Examples include acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). These solvents are polar enough to dissolve the substrate and the nucleophilic salt. However, they lack the ability to form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, which is essential for the backside attack characteristic of the SN2 mechanism.[1]
Q4: I am seeing a mix of SN1 and SN2 products. What could be the cause and how can I fix it?
A4: A mixture of products is common with secondary alkyl halides like this compound, as they are susceptible to both reaction pathways. This issue often arises from using a solvent with intermediate properties or a weak nucleophile in a polar aprotic solvent. To favor the SN1 pathway, ensure your polar protic solvent is of high purity and consider using a weaker nucleophile. To drive the reaction towards the SN2 pathway, use a strong, negatively charged nucleophile in a clean, dry polar aprotic solvent.
Q5: My SN2 reaction is proceeding very slowly. What are some potential reasons and solutions?
A5: A slow SN2 reaction could be due to several factors:
-
Solvent Contamination: Traces of water or other protic impurities in your aprotic solvent can solvate and deactivate the nucleophile. Ensure your solvent is anhydrous.
-
Weak Nucleophile: The SN2 reaction rate is dependent on the concentration and strength of the nucleophile. Consider using a stronger or more concentrated nucleophile.
-
Steric Hindrance: While this compound is a secondary halide, the nucleophile's size can also play a role. A bulky nucleophile may hinder the backside attack.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of SN1 product | Insufficient stabilization of the carbocation intermediate. | Switch to a more polar protic solvent (e.g., from ethanol to a water-ethanol mixture). Ensure the temperature is appropriate to overcome the activation energy. |
| Formation of elimination products | The nucleophile is acting as a base. This is more prevalent at higher temperatures. | Use a less basic nucleophile. If possible, run the reaction at a lower temperature. |
| Unexpected stereochemistry in SN2 product | Incomplete inversion of configuration, possibly due to a competing SN1 pathway. | Switch to a more effective polar aprotic solvent (e.g., from acetone to DMF or DMSO). Use a higher concentration of a strong nucleophile. |
| Reaction fails to proceed | Poor leaving group ability or inactive nucleophile. | While chloride is a reasonable leaving group, ensure the nucleophile is sufficiently reactive and soluble in the chosen solvent. |
Data Presentation
The choice of solvent significantly impacts the relative rates of SN1 and SN2 reactions for this compound. The following table summarizes the expected qualitative effects of different solvent classes on the reaction pathway.
| Solvent Class | Example Solvents | Favored Pathway | Reasoning |
| Polar Protic | Water, Ethanol, Methanol | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[2] |
| Polar Aprotic | Acetone, DMF, DMSO | SN2 | Solvates the cation of the nucleophilic salt but does not strongly solvate the anionic nucleophile, increasing its reactivity.[1][3] |
| Non-Polar | Hexane, Toluene | Neither | Reactants are often insoluble, leading to very slow or no reaction. |
Experimental Protocols
Protocol 1: Promoting the SN1 Pathway via Solvolysis
Objective: To maximize the formation of the SN1 product from this compound.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Water (deionized)
-
Silver nitrate (B79036) (for qualitative analysis of chloride ion formation)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare a 50:50 (v/v) mixture of ethanol and water.
-
In a round-bottom flask, add the ethanol-water solvent mixture.
-
Add this compound to the flask (a typical molar ratio would be 1:10 substrate to solvent/nucleophile).
-
Heat the mixture to a gentle reflux for a specified period (e.g., 1-2 hours).
-
Periodically, take small aliquots of the reaction mixture and test for the presence of chloride ions by adding a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the progression of the reaction.
-
After the reaction period, cool the mixture to room temperature.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract using GC-MS to identify and quantify the substitution products (2-ethoxybutane and 2-butanol) and any elimination byproducts.
Protocol 2: Favoring the SN2 Pathway with a Strong Nucleophile
Objective: To achieve a high yield of the SN2 product from this compound.
Materials:
-
This compound
-
Sodium iodide
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the stirred solution.
-
Allow the reaction to proceed at room temperature. The formation of a white precipitate (NaCl) indicates the reaction is occurring, as sodium chloride is insoluble in acetone.
-
Monitor the reaction progress by observing the amount of precipitate or by using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone solvent under reduced pressure.
-
Analyze the resulting product (2-iodobutane) by GC-MS to confirm its identity and purity.
Visualization of Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting a solvent to favor either the SN1 or SN2 pathway for a secondary alkyl halide like this compound.
Caption: Solvent selection flowchart for SN1 vs. SN2 reactions.
References
Removal of unreacted 2-butanol from 2-Chlorobutane product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 2-butanol (B46777) from the 2-chlorobutane (B165301) product. This resource is intended for researchers, scientists, and drug development professionals.
Data Presentation
A summary of the physical properties of 2-butanol and this compound is provided below to aid in selecting the appropriate purification method.
| Property | 2-Butanol | This compound | Reference |
| Boiling Point (at 1 atm) | 98-100 °C | 68-70 °C | [1][2] |
| Density (at 25 °C) | 0.808 g/mL | 0.873 g/mL | [1][2] |
| Solubility in Water (at 25 °C) | 29 g/100 mL | Slightly soluble/immiscible | [1][3][4][5] |
| Molar Mass | 74.12 g/mol | 92.57 g/mol | [1][3] |
Experimental Protocols
Two primary methods for the removal of unreacted 2-butanol from a this compound product are detailed below: Fractional Distillation and Liquid-Liquid Extraction.
Method 1: Fractional Distillation
This method is effective due to the significant difference in the boiling points of 2-butanol and this compound.
Workflow for Fractional Distillation:
Caption: Workflow for the purification of this compound via fractional distillation.
Detailed Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
-
Charging the Flask:
-
Add the crude this compound mixture containing unreacted 2-butanol to the round-bottom flask.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Insulation:
-
For efficient separation, wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[6]
-
-
Distillation:
-
Begin heating the mixture gently.
-
Closely monitor the temperature at the distillation head. The vapor temperature should plateau near the boiling point of this compound (68-70 °C).
-
Collect the distillate that comes over at this stable temperature. This fraction will be enriched in this compound.
-
-
Fraction Collection:
-
Once the majority of the this compound has distilled, the temperature will begin to rise towards the boiling point of 2-butanol (98-100 °C).
-
At this point, stop the distillation or change the receiving flask to collect the intermediate fraction.
-
-
Purity Analysis:
-
The purity of the collected this compound fraction can be assessed using techniques such as gas chromatography (GC) or infrared (IR) spectroscopy.[7]
-
Method 2: Liquid-Liquid Extraction
This method takes advantage of the different solubilities of 2-butanol and this compound in water. 2-butanol is significantly more soluble in water than this compound.[1][3]
Workflow for Liquid-Liquid Extraction:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation Mechanisms [machan11.tripod.com]
- 3. biotage.com [biotage.com]
- 4. ctp-airpollutioncontrol.com [ctp-airpollutioncontrol.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C4H9Cl CH3CHClCH2CH3 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chlorobutane and 2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chlorobutane (B165301) and 2-bromobutane (B33332) in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and experimental observations, offering insights for reaction design and optimization in synthetic chemistry.
Executive Summary
In the realm of alkyl halide reactivity, the nature of the halogen atom plays a pivotal role in determining the rate and mechanism of a reaction. This guide focuses on a comparative analysis of this compound and 2-bromobutane, two structurally similar secondary alkyl halides. The primary determinant of their reactivity difference lies in the leaving group ability of the halide. It is consistently observed that 2-bromobutane is more reactive than this compound in the primary reaction pathways for alkyl halides: nucleophilic substitution (both S(_N)1 and S(_N)2) and elimination (E2). This heightened reactivity of 2-bromobutane is a direct consequence of the superior leaving group ability of the bromide ion (Br
−
) compared to the chloride ion (Cl−
The enhanced leaving group ability of bromide can be attributed to two key factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
-
Anion Stability: The bromide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion. A more stable leaving group is a better leaving group.
Data Presentation: A Quantitative Comparison
Table 1: Relative Rates of Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Nucleophile/Solvent | Relative Rate |
| S(_N)2 | This compound | NaI in Acetone (B3395972) | Slower |
| 2-Bromobutane | NaI in Acetone | Faster | |
| S(_N)1 | This compound | AgNO(_3) in Ethanol (B145695) | Slower |
| 2-Bromobutane | AgNO(_3) in Ethanol | Faster |
Table 2: Product Distribution in E2 Elimination
The reaction of secondary alkyl halides with a strong, non-bulky base like sodium ethoxide in ethanol favors the E2 elimination pathway. According to Zaitsev's rule, the major product is the more substituted alkene. For 2-bromobutane, the following product distribution is typically observed[1][2][3]:
| Substrate | Base/Solvent | Product | Approximate Yield |
| 2-Bromobutane | NaOEt in EtOH | trans-2-Butene | ~71% |
| cis-2-Butene | ~11% | ||
| 1-Butene | ~18% |
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the reactivity of this compound and 2-bromobutane.
Experiment 1: Comparison of S(_N)2 Reactivity
Objective: To qualitatively compare the rates of S(_N)2 reaction of this compound and 2-bromobutane with sodium iodide in acetone.
Principle: The reaction is a Finkelstein reaction. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The rate of reaction can be inferred by observing the rate of formation of a precipitate (NaCl or NaBr).
Materials:
-
This compound
-
2-Bromobutane
-
15% Sodium iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the first test tube, add 4-5 drops of this compound. To the second test tube, add 4-5 drops of 2-bromobutane.
-
Stopper the test tubes and shake to ensure mixing.
-
Observe the test tubes for the formation of a precipitate at room temperature. Record the time it takes for a precipitate to appear in each tube.
-
If no reaction is observed after 5-10 minutes, place the test tubes in a warm water bath (~50°C) and continue to observe for any changes.
Expected Results: A precipitate will form more rapidly in the test tube containing 2-bromobutane, indicating a faster S(_N)2 reaction rate.
Experiment 2: Comparison of S(_N)1 Reactivity
Objective: To qualitatively compare the rates of S(_N)1 solvolysis of this compound and 2-bromobutane.
Principle: The reaction is a solvolysis reaction in which ethanol acts as the solvent and the nucleophile. Silver nitrate (B79036) is added to facilitate the reaction by coordinating with the leaving halide, forming an insoluble silver halide precipitate (AgCl or AgBr). The rate of reaction can be inferred by observing the rate of precipitate formation.
Materials:
-
This compound
-
2-Bromobutane
-
1% Silver nitrate (AgNO(_3)) in ethanol solution
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 1% AgNO(_3) in ethanol solution to each test tube.
-
To the first test tube, add 4-5 drops of this compound. To the second test tube, add 4-5 drops of 2-bromobutane.
-
Stopper the test tubes and shake to ensure mixing.
-
Observe the test tubes for the formation of a precipitate at room temperature. Record the time it takes for a precipitate to appear in each tube.
-
If no reaction is observed after 5-10 minutes, place the test tubes in a warm water bath (~50°C) and continue to observe for any changes.
Expected Results: A precipitate will form more rapidly in the test tube containing 2-bromobutane, indicating a faster S(_N)1 reaction rate.
Mandatory Visualizations
Caption: Factors determining the greater reactivity of 2-bromobutane over this compound.
Caption: Workflow for comparing the reactivity of this compound and 2-bromobutane.
References
A Comparative Guide to SN1 and SN2 Reaction Rates of 2-Chlorobutane
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is fundamental. 2-Chlorobutane (B165301), as a secondary alkyl halide, serves as an excellent model to explore the competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways. This guide provides a comparative analysis of the reaction rates of this compound under conditions favoring each mechanism, supported by experimental data and detailed protocols.
Executive Summary
This compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions. SN1 reactions are favored in polar protic solvents with weak nucleophiles, proceeding through a carbocation intermediate. Conversely, SN2 reactions are favored in polar aprotic solvents with strong, unhindered nucleophiles, occurring in a single concerted step. This guide demonstrates that the reaction of this compound with sodium iodide in acetone (B3395972) proceeds via an SN2 mechanism, while its reaction with silver nitrate (B79036) in an ethanol (B145695)/water mixture follows an SN1 pathway.
Data Presentation
The following tables summarize the kinetic data for the SN1 and SN2 reactions of this compound under specific experimental conditions.
Table 1: SN1 Reaction Rate Data for this compound
| Reaction Conditions | Substrate | Nucleophile/Solvent | Temperature (°C) | Observed Reaction Time (min) |
| 1% Silver Nitrate in 50:50 Ethanol/Water | This compound (2°) | Ethanol/Water (Weak) | 25 | 6.37[1] |
Table 2: SN2 Reaction Rate Data for this compound
| Reaction Conditions | Substrate | Nucleophile | Solvent | Temperature (°C) | Observed Reaction Time (min) |
| 18% Sodium Iodide in Acetone | This compound (2°) | Iodide (I⁻) (Strong) | Acetone | 25 | 8.77[1] |
Note: The reaction times are based on the observation of precipitate formation and serve as a relative measure of the reaction rate.
Comparative Analysis of Reaction Mechanisms
The choice between the SN1 and SN2 pathway for this compound is a direct consequence of the stability of the potential carbocation intermediate and the steric hindrance at the electrophilic carbon, weighed against the strength of the nucleophile and the solvating properties of the medium.
SN1 Mechanism:
The SN1 reaction of this compound is a two-step process. The rate-determining first step involves the heterolytic cleavage of the carbon-chlorine bond to form a secondary carbocation. This intermediate is planar, allowing the nucleophile to attack from either face, which would lead to a racemic mixture if the starting material were chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate (rate = k[this compound]).[2] Polar protic solvents, such as ethanol and water, are crucial for stabilizing the carbocation intermediate and the departing chloride ion through hydrogen bonding, thereby accelerating the reaction.[3] The use of silver nitrate further promotes the reaction by precipitating the chloride ion as silver chloride, effectively removing the leaving group from the equilibrium.[1]
SN2 Mechanism:
The SN2 reaction of this compound is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This "backside attack" leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[this compound][Nu⁻]). Strong nucleophiles, like the iodide ion, are required to facilitate this concerted process. Polar aprotic solvents, such as acetone, are ideal for SN2 reactions because they can dissolve the nucleophilic salt while not overly solvating the anion, leaving it more "naked" and reactive.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Experiment 1: Determination of SN1 Reaction Rate by Precipitation
-
Objective: To determine the relative rate of the SN1 reaction of this compound by observing the formation of a silver chloride precipitate.
-
Materials:
-
This compound
-
1% (w/v) silver nitrate in ethanol solution
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for temperature control)
-
-
Procedure:
-
Add 2 mL of the 1% silver nitrate in ethanol solution to a clean, dry test tube.
-
Add 4 drops of this compound to the test tube.
-
Immediately start the stopwatch and shake the tube to ensure thorough mixing.
-
Observe the solution for the formation of a cloudy precipitate (silver chloride).
-
Record the time at which the precipitate is first observed.
-
For reactions that do not show a precipitate after an extended period at room temperature, the test tube can be placed in a water bath at a controlled temperature (e.g., 50°C) and the time to precipitation recorded.
-
Experiment 2: Determination of SN2 Reaction Rate by Precipitation
-
Objective: To determine the relative rate of the SN2 reaction of this compound by observing the formation of a sodium chloride precipitate.
-
Materials:
-
This compound
-
15% (w/v) sodium iodide in acetone solution
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for temperature control)
-
-
Procedure:
-
Add 2 mL of the 15% sodium iodide in acetone solution to a clean, dry test tube.
-
Add 4 drops of this compound to the test tube.
-
Immediately start the stopwatch and shake the tube to ensure thorough mixing.
-
Observe the solution for the formation of a cloudy precipitate (sodium chloride). Sodium iodide is soluble in acetone, while sodium chloride is not.
-
Record the time at which the precipitate is first observed.
-
If no precipitate forms after 5 minutes, the test tube can be placed in a 50°C water bath to facilitate the reaction.
-
Logical Relationship Diagram
The following diagram illustrates the key factors that influence whether this compound will undergo an SN1 or SN2 reaction.
Figure 1. Factors influencing SN1 vs. SN2 pathways for this compound.
References
Spectroscopic Fingerprinting: A Comparative Guide to the Identification of 2-Chlorobutane
A definitive confirmation of the chemical identity of 2-Chlorobutane (B165301) necessitates a multi-faceted analytical approach. This guide provides a comparative analysis of this compound against its constitutional isomers—1-Chlorobutane (B31608), 1-Chloro-2-methylpropane (B167039), and 2-Chloro-2-methylpropane (B56623)—utilizing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and data are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification of this compound.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.
Mass Spectrometry Data
Mass spectrometry distinguishes between the isomers based on their fragmentation patterns. While all isomers have the same molecular weight, the stability of the resulting carbocations upon fragmentation leads to unique mass spectra. The presence of chlorine is indicated by the characteristic M+2 peak, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]
| Compound Name | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 92/94 | 57 | 63/65, 56, 41, 29 |
| 1-Chlorobutane | 92/94 | 56 | 63/65, 43, 41, 29[2] |
| 1-Chloro-2-methylpropane | 92/94 | 43 | 77/79, 57, 56, 41[3] |
| 2-Chloro-2-methylpropane | 92/94 | 57 | 77/79, 41[4] |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. While all four isomers exhibit C-H and C-Cl bond vibrations, the fingerprint region (below 1500 cm⁻¹) is unique for each compound, allowing for their differentiation.
| Compound Name | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Fingerprint Region Highlights (cm⁻¹) |
| This compound | ~2970-2880 | ~1460, 1380 | ~670-610 | Unique pattern of various bands |
| 1-Chlorobutane | ~2960-2870 | ~1465, 1380 | ~730, 650[5] | Distinctive peaks allowing for differentiation[5] |
| 1-Chloro-2-methylpropane | ~2960-2870 | ~1470, 1370 | ~730, 690[6] | Specific C-C skeletal vibrations[6] |
| 2-Chloro-2-methylpropane | ~2970-2870 | ~1475, 1370 | ~580[7] | Simpler spectrum due to higher symmetry[7] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy is a powerful tool for determining the number of unique carbon environments in a molecule. The chemical shift of each carbon is influenced by its local electronic environment.
| Compound Name | Number of Signals | Chemical Shifts (δ, ppm) |
| This compound | 4 | ~61 (CHCl), ~34 (CH₂), ~25 (CH₃), ~11 (CH₃)[8] |
| 1-Chlorobutane | 4 | ~45 (CH₂Cl), ~35 (CH₂), ~20 (CH₂), ~13 (CH₃)[9] |
| 1-Chloro-2-methylpropane | 3 | ~52 (CH₂Cl), ~31 (CH), ~20 (CH₃)[10] |
| 2-Chloro-2-methylpropane | 2 | ~68 (C-Cl), ~34 (CH₃)[11] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
| Compound Name | Number of Signals | Chemical Shift (δ, ppm), Multiplicity, Integration |
| This compound | 4 | ~4.0 (m, 1H), ~1.7 (m, 2H), ~1.5 (d, 3H), ~1.0 (t, 3H)[12] |
| 1-Chlorobutane | 4 | ~3.5 (t, 2H), ~1.8 (quint, 2H), ~1.4 (sext, 2H), ~0.9 (t, 3H) |
| 1-Chloro-2-methylpropane | 3 | ~3.3 (d, 2H), ~2.0 (m, 1H), ~1.0 (d, 6H)[13] |
| 2-Chloro-2-methylpropane | 1 | ~1.6 (s, 9H)[14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Resolution is set to 4 cm⁻¹, and 16 scans are co-added to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation :
-
Approximately 5-10 mg of the analyte is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Spectral width: 10-12 ppm.
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024 (or more depending on concentration).
-
Relaxation delay: 2 s.
-
Proton decoupling is applied to simplify the spectrum to single lines for each unique carbon.
-
Spectral width: 0-220 ppm.
-
Workflow for Spectroscopic Identification of this compound
The following diagram illustrates the logical workflow for confirming the identity of this compound using the described spectroscopic techniques.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C4H9Cl CH3CHClCH2CH3 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide
In the realm of organic synthesis, particularly in nucleophilic substitution and elimination reactions, the efficiency of a reaction often hinges on the ability of a substituent to depart from a molecule. This departing species, known as the "leaving group," plays a pivotal role in the kinetics and thermodynamics of the reaction. For researchers and professionals in drug development, selecting a substrate with an appropriate leaving group is critical for optimizing reaction rates and yields.
This guide provides an objective comparison of two common halogen leaving groups, chloride (Cl⁻) and bromide (Br⁻), supported by experimental data, to elucidate their relative abilities and guide synthetic strategy.
Theoretical Background: What Makes a Good Leaving Group?
The efficacy of a leaving group is primarily determined by its ability to stabilize the negative charge it accepts upon departure. Three key physicochemical properties govern this stability:
-
Basicity: A good leaving group should be a weak base. Since weak bases are the conjugate bases of strong acids, they are stable as anions and less likely to re-initiate a reverse reaction. The acidity of hydrohalic acids increases down the group (HBr is a stronger acid than HCl), meaning bromide is a weaker base than chloride and therefore a better leaving group.[1]
-
Polarizability: This refers to the ability of the electron cloud of an atom to be distorted. Larger atoms, like bromine, have more diffuse electron clouds that are more polarizable.[2] This increased polarizability allows the bromide ion to better stabilize the developing negative charge in the transition state of a reaction, lowering the activation energy.[2]
-
Carbon-Halogen (C-X) Bond Strength: The reaction requires the cleavage of the C-X bond. A weaker bond is broken more easily, leading to a faster reaction rate. The C-Br bond is weaker than the C-Cl bond, which contributes to the higher reactivity of alkyl bromides over alkyl chlorides.
Quantitative Comparison: Physicochemical Properties
The superior leaving group ability of bromide can be quantified by comparing the fundamental properties of the two halides.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale for Better Leaving Group |
| pKa of Conjugate Acid (H-X) | ~ -7 | ~ -9 | A lower pKa indicates a stronger acid, meaning the conjugate base (the leaving group) is weaker and more stable. |
| Carbon-Halogen Bond Dissociation Energy (CH₃-X) | ~351 kJ/mol | ~293 kJ/mol | A lower bond energy means the bond is weaker and requires less energy to break, facilitating a faster reaction. |
Experimental Data: Reaction Rate Comparison
The most direct evidence for leaving group ability comes from comparing reaction rates under identical conditions. The solvolysis of tert-butyl halides in various solvents provides a clear example of this effect in an S_N1 reaction. The rate of this reaction is dependent on the ionization of the C-X bond, making it an excellent probe for leaving group aptitude.
The following table presents the rate constants (as log k) for the solvolysis of tert-butyl chloride and tert-butyl bromide at 298 K in different solvents. The relative rate (kBr/kCl) highlights the significant rate enhancement when bromide is the leaving group.
| Solvent | log k (t-BuCl) | log k (t-BuBr) | Relative Rate (kBr/kCl) |
| Water | -3.11 | -1.51 | ~40 |
| Methanol | -6.09 | -4.43 | ~46 |
| Ethanol | -7.13 | -5.51 | ~42 |
| Acetonitrile | -8.54 | -6.65 | ~78 |
| Acetone | -8.59 | -6.49 | ~126 |
Data sourced from ResearchGate, based on a compilation of literature values.[3] The relative rate is calculated as 10(log kt-BuBr - log kt-BuCl).
As the data unequivocally shows, tert-butyl bromide undergoes solvolysis 40 to over 100 times faster than tert-butyl chloride, providing strong experimental validation of bromide's superior leaving group ability.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
A Comparative Guide to Validating 2-Chlorobutane Purity: NMR vs. GC and FTIR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. 2-Chlorobutane (B165301), a common alkyl halide intermediate, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for validating the purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC-FID) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information and quantification. | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Primary Use | Structure elucidation, identification, and quantification of components in a mixture. | Separation and quantification of volatile compounds. | Functional group identification and material verification. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dilution in a volatile solvent. | Minimal to none; can be analyzed neat. |
| Typical Impurities Detected | Isomeric impurities (e.g., 1-chlorobutane, 2-butene), residual starting materials (e.g., 2-butanol), and other organic byproducts. | Volatile organic impurities, including isomers and residual solvents. | Impurities with different functional groups (e.g., alcohols, alkenes). Not suitable for isomeric impurities. |
| Limit of Detection (LOD) | ~0.05 - 0.1 mol% | ~1-10 ppm (0.0001 - 0.001%)[1] | ~0.1 - 1% |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 mol% | ~5-50 ppm (0.0005 - 0.005%)[1] | ~0.5 - 2% |
| Advantages | - Provides structural information for impurity identification.- Highly quantitative with a suitable internal standard.- Non-destructive. | - High sensitivity and resolution for volatile impurities.- Well-established for purity analysis. | - Fast and requires minimal sample preparation.- Good for identifying functional group impurities. |
| Limitations | - Lower sensitivity compared to GC.- Signal overlap can complicate quantification. | - Destructive technique.- Requires volatile and thermally stable analytes. | - Not suitable for quantifying isomers.- Lower sensitivity compared to GC and NMR. |
In-Depth Analysis and Experimental Protocols
¹H NMR Spectroscopy: The Structural Workhorse
¹H NMR spectroscopy is a powerful tool for both the qualitative and quantitative analysis of this compound. It provides detailed structural information that can be used to identify and quantify the main component and any proton-containing impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid). The internal standard should have a resonance that is well-resolved from the analyte and impurity signals.
-
Gently mix the sample until fully dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation of all protons.
-
Number of Scans (ns): 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (at): At least 3-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected signals (e.g., 0-12 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard. Also, integrate any identifiable impurity signals.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = [(I_analyte / N_analyte) / (I_standard / N_standard)] * (M_standard / M_analyte) * (W_standard / W_analyte) * P_standard * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Expected ¹H NMR Signals for this compound and Potential Impurities in CDCl₃:
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(Cl)- | ~4.0 | sextet |
| -CH₂- | ~1.7 | multiplet | |
| -CH₃ (next to CH₂) | ~1.0 | triplet | |
| -CH₃ (next to CH(Cl)) | ~1.5 | doublet | |
| 1-Chlorobutane | -CH₂Cl | ~3.5 | triplet |
| 2-Butanol (B46777) | -CH(OH)- | ~3.7 | multiplet |
| 1-Butene | =CH₂ | ~5.0 | multiplet |
| cis-2-Butene | =CH- | ~5.4 | multiplet |
| trans-2-Butene | =CH- | ~5.5 | multiplet |
Gas Chromatography (GC): High Sensitivity for Volatile Impurities
GC with a Flame Ionization Detector (GC-FID) is a highly sensitive method for the purity assessment of volatile compounds like this compound. It excels at separating isomers and other volatile impurities.
Experimental Protocol: GC-FID Purity Assay of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound by accurately weighing a known amount and dissolving it in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1000 ppm (1 mg/mL).
-
Prepare a series of calibration standards of this compound and any known impurities at different concentrations.
-
-
Instrument Parameters:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating C4 isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and impurities by comparing their retention times with those of the standards.
-
Calculate the area percent of each component to determine the purity of the this compound sample. For more accurate quantification, use a calibration curve generated from the standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR spectroscopy is a rapid and straightforward technique primarily used for the identification of functional groups. While not ideal for quantitative analysis of high-purity materials or for distinguishing between isomers, it can be a valuable screening tool for detecting impurities with different functional groups, such as residual 2-butanol (O-H stretch) or butene byproducts (C=C stretch).
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation:
-
Place a drop of the neat this compound liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the presence of characteristic absorption bands of potential impurities. For example:
-
2-Butanol: A broad peak around 3300 cm⁻¹ (O-H stretch).
-
Butenes: A peak around 1640-1680 cm⁻¹ (C=C stretch).
-
-
Quantitative analysis is challenging but can be performed by creating a calibration curve based on the peak height or area of a unique absorption band of the impurity.
-
Workflow and Decision Making
The choice of analytical technique depends on the specific requirements of the analysis. The following diagrams illustrate the general workflow for purity validation and a logical approach for selecting the appropriate method.
Caption: Workflow for this compound Purity Validation.
Caption: Logic for Selecting an Analytical Method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of chemical processes in research and drug development.
-
¹H NMR spectroscopy offers the most comprehensive information, providing both structural identification and quantification of impurities in a single experiment.
-
GC-FID is the most sensitive technique for detecting and quantifying volatile impurities, particularly isomers that are difficult to resolve by other methods.
-
FTIR spectroscopy serves as a rapid and simple screening tool for identifying the presence of impurities with distinct functional groups.
A combination of these techniques often provides the most complete picture of a sample's purity. For routine quality control, GC-FID may be the method of choice due to its high throughput and sensitivity. For in-depth analysis and identification of unknown impurities, ¹H NMR is indispensable. FTIR provides a quick and valuable initial assessment. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality of their this compound and the integrity of their subsequent research and development activities.
References
A Comparative Guide to the Solvolysis of 2-Chlorobutane and tert-Butyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvolysis reactions of 2-chlorobutane (B165301) and tert-butyl chloride, focusing on their reaction kinetics and product distributions. The information presented is supported by experimental data to aid in understanding the nuances of their reactivity, which is crucial for applications in synthetic chemistry and drug development where reaction control is paramount.
Executive Summary
The solvolysis of this compound and tert-butyl chloride in polar protic solvents, such as aqueous ethanol (B145695), showcases a fundamental concept in organic chemistry: the competition between substitution and elimination reactions, and the influence of substrate structure on the reaction mechanism. Tert-butyl chloride, a tertiary alkyl halide, reacts significantly faster and primarily through a unimolecular (SN1/E1) pathway due to the stability of the tertiary carbocation intermediate. In contrast, this compound, a secondary alkyl halide, exhibits more complex behavior, reacting through a combination of unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways, leading to a more diverse product mixture and a strong dependence on reaction conditions.
Data Presentation
Table 1: Relative Solvolysis Rates
The following table presents the relative rates of solvolysis for alkyl bromides in 80% aqueous ethanol at 25°C. Isopropyl bromide and tert-butyl bromide serve as close analogs for this compound and tert-butyl chloride, respectively, and their relative rates provide a quantitative measure of the impact of substrate structure on reactivity.
| Alkyl Halide | Classification | Relative Rate |
| Isopropyl bromide | Secondary | 1 |
| tert-Butyl bromide | Tertiary | 2.8 x 10^5 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.
Table 2: Product Distribution in Solvolysis
The product distribution in solvolysis is highly dependent on the substrate and reaction conditions. Below is a qualitative and semi-quantitative comparison of the expected products for this compound and tert-butyl chloride in a common solvolysis medium like aqueous ethanol.
| Substrate | Substitution Products | Elimination Products | Predominant Mechanism(s) |
| This compound | 2-Butanol (retention and inversion of stereochemistry), 2-Ethoxybutane | 1-Butene, cis-2-Butene, trans-2-Butene | SN1, SN2, E1, E2 |
| tert-Butyl Chloride | tert-Butanol, tert-Butyl ethyl ether | 2-Methylpropene | SN1, E1 |
Reaction Mechanisms and Product Formation
The differing reactivity of this compound and tert-butyl chloride stems from the stability of the carbocation intermediates that can be formed.
Tert-Butyl Chloride: As a tertiary alkyl halide, tert-butyl chloride readily undergoes solvolysis via an SN1 and E1 mechanism. The rate-determining step is the formation of a stable tertiary carbocation. This planar intermediate can then be attacked by a nucleophile (the solvent) from either face, leading to substitution products, or lose a proton from an adjacent carbon to yield an elimination product. In solvents that are also weak bases, such as aqueous ethanol, both substitution and elimination products are typically formed.
This compound: Being a secondary alkyl halide, this compound is at the borderline between SN1/E1 and SN2/E2 pathways. The secondary carbocation is less stable than a tertiary one, making the SN1/E1 pathway slower than for tert-butyl chloride. Simultaneously, the substrate is more sterically hindered than a primary halide, slowing down the SN2 pathway. Consequently, all four mechanisms can operate, and the product distribution is sensitive to the solvent, temperature, and the presence of any base. In the solvolysis of this compound in 15% aqueous ethanol, approximately 70% racemization is observed in the resulting 2-butanol, indicating a significant contribution from the SN1 pathway. The remaining 30% of the reaction proceeds with inversion of configuration, characteristic of an SN2 mechanism. This leads to a product mixture where the inverted product is favored over the retained product. Alongside substitution, elimination reactions also occur to produce a mixture of butenes.
Mandatory Visualizations
A Comparative Guide to the Kinetic Analysis of 2-Chlorobutane Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for predicting reaction outcomes, optimizing synthesis pathways, and developing structure-activity relationships. This guide provides an objective comparison of the kinetic analysis of the two competing nucleophilic substitution mechanisms for 2-chlorobutane (B165301): the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The performance of this compound in these reactions is supported by experimental data and detailed protocols.
Unraveling the Mechanisms: S(_N)1 vs. S(_N)2
The nucleophilic substitution of this compound, a secondary alkyl halide, can proceed through two distinct mechanisms, largely dictated by the reaction conditions.[1] In the S(_N)1 reaction , the rate-determining step is the unimolecular dissociation of this compound to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile.[2][3] Conversely, the S(_N)2 reaction is a single, concerted step where a nucleophile attacks the carbon center at the same time as the chloride leaving group departs.[4][5]
The choice between these pathways is influenced by several factors, including the strength of the nucleophile and the polarity of the solvent. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 mechanism.[1] Strong nucleophiles and polar aprotic solvents, which enhance the nucleophilicity of the attacking species, promote the S(_N)2 pathway.[1][4]
Quantitative Kinetic Comparison
The kinetics of the S(_N)1 and S(_N)2 reactions of this compound are fundamentally different, as reflected in their rate laws and activation energies. The following tables summarize these key kinetic parameters.
| Kinetic Parameter | S(_N)1 Reaction (e.g., with H(_2)O) | S(_N)2 Reaction (e.g., with NaOH in Acetone) |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Reaction Order | First-order overall; First-order in this compound, zero-order in nucleophile.[2] | Second-order overall; First-order in this compound, first-order in nucleophile.[4][6] |
| Rate Constant (k) | Dependent on solvent polarity and temperature. | Dependent on nucleophile strength, solvent, and temperature. |
| Activation Energy (Ea) | Generally lower for more stable carbocation intermediates. | Influenced by steric hindrance and the strength of the nucleophile and leaving group.[7] |
| Stereochemistry | Results in a mixture of inversion and retention of configuration (racemization).[2] | Results in inversion of configuration.[4] |
Note: Specific values for rate constants and activation energies are highly dependent on the precise reaction conditions (temperature, solvent composition, and nucleophile concentration) and are typically determined experimentally.
Experimental Protocols
To quantitatively analyze the kinetics of these reactions, specific experimental setups are required.
Protocol 1: Determining the Rate of S(_N)1 Hydrolysis of this compound
This experiment measures the rate of the S(_N)1 reaction by monitoring the production of hydrochloric acid during the hydrolysis of this compound in a water-ethanol mixture.
Materials:
-
This compound
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a solution of this compound in ethanol.
-
In a separate flask, prepare a mixture of ethanol and water to act as the solvent and nucleophile.
-
Place both solutions in a thermostated water bath to reach the desired reaction temperature.
-
Initiate the reaction by mixing the this compound solution with the ethanol-water mixture. Start a stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone (B3395972).
-
Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.
-
Continue this process until the reaction is complete or for a sufficient period to determine the initial rate.
Data Analysis: The rate constant (k) can be determined by plotting ln([this compound]_t) versus time, where [this compound]_t is the concentration of this compound at time t. The slope of the resulting straight line will be equal to -k.
Protocol 2: Determining the Rate of the S(_N)2 Reaction of this compound with Sodium Iodide
This experiment follows the rate of the S(_N)2 reaction between this compound and sodium iodide in acetone by observing the formation of a sodium chloride precipitate.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Prepare a standardized solution of sodium iodide in anhydrous acetone.
-
Prepare a solution of this compound in anhydrous acetone.
-
Place both solutions in a thermostated water bath to equilibrate to the desired temperature.
-
To initiate the reaction, rapidly mix the two solutions in a test tube and start the stopwatch.
-
Record the time it takes for the first appearance of a faint, persistent cloudiness (precipitate of NaCl).
-
Repeat the experiment with different initial concentrations of this compound and sodium iodide to determine the order of the reaction with respect to each reactant.
Data Analysis: The initial rate of reaction can be approximated as being inversely proportional to the time taken for the precipitate to appear. By systematically varying the concentrations of the reactants, the rate law and the rate constant can be determined. For example, doubling the concentration of this compound while keeping the iodide concentration constant and observing a doubling of the rate would indicate a first-order dependence on this compound.[6]
Visualizing the Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the competing reaction mechanisms and a typical experimental workflow.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Caption: Workflow for a typical kinetic analysis experiment.
Conclusion
The nucleophilic substitution of this compound serves as an excellent model for comparing S(_N)1 and S(_N)2 reactions. The choice of nucleophile and solvent critically determines which kinetic pathway is favored. An S(_N)1 reaction, favored by weak nucleophiles and polar protic solvents, exhibits first-order kinetics, with the rate dependent solely on the concentration of this compound. In contrast, an S(_N)2 reaction, promoted by strong nucleophiles and polar aprotic solvents, follows second-order kinetics, with the rate being dependent on the concentrations of both the alkyl halide and the nucleophile. The detailed experimental protocols provided herein offer a framework for the quantitative investigation of these distinct kinetic profiles, enabling a deeper understanding of the factors that govern nucleophilic substitution reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 4. This compound is subjected to NaOH in the presence of acetone. What is t.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Elucidating Reaction Mechanisms of 2-Chlorobutane: A Comparative Guide Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique for dissecting the intricate pathways of chemical reactions. By substituting an atom with its heavier isotope, typically hydrogen with deuterium (B1214612), researchers can gain profound insights into reaction mechanisms, particularly for substrates like 2-chlorobutane (B165301) which can undergo competing substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions. This guide provides a comparative analysis of these mechanisms, supported by representative experimental data derived from isotopic labeling studies, and offers detailed protocols for such investigations.
Distinguishing Reaction Pathways with Isotopic Labeling
The substitution of hydrogen with deuterium can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic elucidation.[1][2][3] For this compound, a secondary alkyl halide, the reaction pathway is highly dependent on the reaction conditions, such as the strength of the nucleophile/base and the polarity of the solvent.[4][5][6][7]
A substantial primary KIE (typically k(_H)/k(_D) of 6-10) is a hallmark of the E2 mechanism, where the β-hydrogen is abstracted by a base in the concerted rate-determining step.[8][9] Conversely, the absence of a significant primary KIE for a β-deuterated this compound suggests that the C-H bond is not broken in the slow step, which is characteristic of S(_N)1, S(_N)2, and E1 reactions.[2] Minor secondary KIEs can also be observed and provide further mechanistic details.[2][8]
Comparative Analysis of Reaction Mechanisms
The following table summarizes the expected kinetic isotope effects and product distributions for the primary reaction mechanisms of this compound when subjected to isotopic labeling at the β-carbon.
| Reaction Mechanism | Typical Conditions | Labeled Substrate | Primary KIE (k(_H)/k(_D)) | Predominant Product(s) |
| S(_N)2 | Strong Nucleophile (e.g., I⁻), Polar Aprotic Solvent (e.g., Acetone) | CH₃CD₂CHClCH₃ | ≈ 1 | 2-Iodobutane (inversion of stereochemistry) |
| E2 | Strong, Bulky Base (e.g., t-BuOK), Polar Aprotic Solvent | CH₃CD₂CHClCH₃ | 6 - 8 | But-1-ene, trans-But-2-ene, cis-But-2-ene |
| S(_N)1 | Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., Ethanol/Water) | CH₃CH₂CHClCH₃ | ≈ 1 | Racemic mixture of 2-Butanol |
| E1 | Weak Base (e.g., H₂O), Polar Protic Solvent, Heat | CH₃CD₂CHClCH₃ | ≈ 1 | But-1-ene, trans-But-2-ene, cis-But-2-ene |
Note: The data presented are representative values based on established principles of kinetic isotope effects. Actual experimental values may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Deuterium Labeling of this compound at the β-Position
This protocol describes a method for the synthesis of this compound-3,3-d₂ (CH₃CD₂CHClCH₃) via a catalytic hydrogen-deuterium exchange reaction.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Anhydrous sodium sulfate
-
Anhydrous diethyl ether
-
High-pressure reaction vessel (autoclave)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (10 mmol), D₂O (20 mL), and Pd/C (100 mg).
-
Reaction Conditions: Seal the vessel and heat the mixture to 150°C with vigorous stirring for 48 hours.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and extract with anhydrous diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by distillation. The crude deuterated this compound can be further purified by fractional distillation.
-
Analysis: Confirm the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and Mass Spectrometry.
Protocol 2: Measurement of the Kinetic Isotope Effect (KIE)
This protocol outlines the procedure for determining the KIE for the E2 elimination of this compound.
Materials:
-
Non-labeled this compound
-
Deuterated this compound-3,3-d₂ (from Protocol 1)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solutions: Prepare stock solutions of non-labeled this compound and deuterated this compound in anhydrous tert-butanol with a known concentration of the internal standard.
-
Parallel Reactions: Set up two sets of reactions in sealed vials, one with the non-labeled substrate and one with the deuterated substrate. Each set should have multiple vials to be quenched at different time points.
-
Reaction Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 50°C). Initiate the reactions by adding a standardized solution of potassium tert-butoxide in anhydrous tert-butanol to each vial.
-
Reaction Monitoring: At predetermined time intervals, quench the reaction in one vial from each set by adding a dilute acid solution (e.g., 1 M HCl).
-
Analysis: Analyze the quenched reaction mixtures by GC-MS to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for both the non-labeled and deuterated reactions. The slope of each line will be the negative of the pseudo-first-order rate constant (-k). The KIE is calculated as the ratio of the rate constant for the non-labeled reaction (k(_H)) to that of the deuterated reaction (k(_D)).
Visualizing Reaction Pathways
The following diagrams illustrate the concerted and stepwise mechanisms of substitution and elimination for this compound.
Caption: Concerted SN2 and E2 reaction pathways of this compound.
Caption: Stepwise SN1 and E1 reaction pathways proceeding via a common carbocation intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. leah4sci.com [leah4sci.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Gas Chromatography Retention Times of 2-Chlorobutane Isomers
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of the gas chromatography (GC) retention times for the isomers of 2-chlorobutane (B165301), including its constitutional isomer, 1-chlorobutane (B31608), and its enantiomers, (R)- and (S)-2-chlorobutane. The successful separation of these isomers is highly dependent on the choice of the GC column and the experimental conditions.
Separation of this compound Enantiomers on a Chiral Stationary Phase
The stereoisomers of this compound, (R)-2-chlorobutane and (S)-2-chlorobutane, are enantiomers. Enantiomers possess identical physical properties, such as boiling point and polarity, in an achiral environment.[1] Consequently, they cannot be separated using standard, non-chiral GC columns. To achieve their separation, a chiral stationary phase (CSP) is necessary. A study by Gus'kov et al. demonstrated the partial separation of this compound enantiomers using a custom-made chiral stationary phase.
Quantitative Data: Retention of this compound Enantiomers
The following table summarizes the specific retention volumes (Vg) for the enantiomers of this compound at various temperatures on a Carboblack C adsorbent modified with 10% cyanuric acid. The data is adapted from the findings of Gus'kov et al.[2] It is important to note that in this study, the enantiomers were not fully resolved to baseline, indicating a partial separation. The study did not assign specific retention times to the (R) and (S) enantiomers but denoted them as the first and second eluting peaks.
| Column Temperature (°C) | Specific Retention Volume (Vg, mL/g) - First Eluting Enantiomer | Specific Retention Volume (Vg, mL/g) - Second Eluting Enantiomer |
| 60 | 14.4 | Not Reported |
| 70 | 12.5 | Not Reported |
| 80 | 12.1 | Not Reported |
| 90 | 11.4 | Not Reported |
| 100 | 10.8 | Not Reported |
Data sourced from Gus'kov, V. A., et al. (2017). Gas-Chromatographic Separation of Enantiomers of this compound and 2-Bromobutane on a Cyanuric Acid-Modified Carboblack C Adsorbent. Journal of Analytical Chemistry, 72(10), 1089–1093.[2]
Experimental Protocol: Chiral Separation of this compound Enantiomers
The experimental data presented above was obtained using the following detailed methodology[2]:
-
Instrumentation: A Tsvet-500M gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A 1-meter stainless steel column with a 3 mm inner diameter packed with Carboblack C adsorbent modified with 10% cyanuric acid.
-
Carrier Gas: Nitrogen, with a flow rate ranging from 5 to 30 mL/min.
-
Injector and Detector Temperature: 200°C.
-
Oven Temperature: Varied from 70°C to 110°C.
-
Sample Preparation: Racemic this compound (>98% purity) was used.
Separation of Constitutional Isomers: 1-Chlorobutane and this compound
The constitutional isomers, 1-chlorobutane and this compound, have different boiling points and can therefore be separated on a standard, non-chiral GC column. The elution order of these isomers is primarily determined by their volatility, with the lower-boiling point isomer generally eluting first.[3]
-
1-Chlorobutane: Boiling Point: 78.4 °C
-
This compound: Boiling Point: 68 °C[4]
Based on these boiling points, This compound is expected to have a shorter retention time than 1-chlorobutane on a non-polar or semi-polar GC column. This is because the more volatile compound (lower boiling point) will spend more time in the gas phase and travel through the column more quickly.
An application note from Agilent Technologies confirms this elution order on a CP-Wax 57 CB column, where this compound is listed as peak 2 and 1-chlorobutane as peak 3, indicating an earlier elution for this compound.[5]
Logical Relationship for Elution Order of Constitutional Isomers
Conclusion
The gas chromatographic separation of this compound isomers requires different approaches depending on the type of isomerism. The enantiomers, (R)- and (S)-2-chlorobutane, can only be resolved using a chiral stationary phase, and even then, the separation may be partial. In contrast, the constitutional isomers, 1-chlorobutane and this compound, are readily separable on standard non-chiral columns, with the elution order being predictable from their respective boiling points. For researchers in drug development and related fields, understanding these principles is paramount for accurate isomeric analysis and ensuring the quality of chiral compounds.
References
Comparative Analysis of E1 and E2 Elimination Products of 2-Chlorobutane
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic pathways and resultant product distributions of E1 and E2 elimination reactions of 2-chlorobutane (B165301).
This guide provides a detailed comparative analysis of the products formed from the E1 (unimolecular) and E2 (bimolecular) elimination reactions of this compound. Understanding the factors that govern these reaction pathways and their stereochemical and regiochemical outcomes is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development. This document outlines the underlying principles, presents quantitative data from experimental findings, details experimental protocols for achieving each reaction type, and provides a visual representation of the reaction mechanisms.
Introduction to E1 and E2 Elimination Reactions
Elimination reactions are fundamental transformations in organic chemistry that lead to the formation of alkenes. For a substrate such as this compound, the removal of a hydrogen atom and the chlorine atom from adjacent carbons can proceed through two distinct mechanisms: E1 and E2. The choice of reaction conditions, particularly the strength of the base and the nature of the solvent, dictates which pathway is favored, ultimately influencing the distribution of the resulting alkene isomers: 1-butene, cis-2-butene, and trans-2-butene.
The E2 reaction is a single-step, concerted process where a strong base abstracts a proton, and the leaving group departs simultaneously.[1] This mechanism is stereospecific, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group. The E1 reaction , in contrast, is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate.[2] A weak base then abstracts a proton in the second, faster step. The E1 pathway is stereoselective, generally favoring the formation of the most stable alkene isomer.
Quantitative Product Distribution
The regioselectivity and stereoselectivity of E1 and E2 reactions of this compound lead to different product distributions. The following table summarizes typical experimental data for the percentage of each butene isomer formed under conditions that favor either the E1 or E2 pathway.
| Reaction Type | Base/Solvent System | 1-Butene (%) | cis-2-Butene (%) | trans-2-Butene (%) |
| E1 | 80% Ethanol (B145695) / 20% Water, 25°C | ~10 | ~20 | ~70 |
| E2 (Zaitsev) | Sodium Ethoxide in Ethanol, 55°C | ~20 | ~15 | ~65 |
| E2 (Hofmann) | Potassium tert-Butoxide in tert-Butanol, 80°C | ~70 | ~10 | ~20 |
Mechanistic Pathways and Selectivity
The observed product distributions can be explained by the underlying mechanisms and the principles of regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity.
E2 Elimination
The E2 reaction is a concerted, one-step process.[5] The regioselectivity is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the reaction follows Zaitsev's rule, which predicts that the more substituted, and therefore more stable, alkene will be the major product.[4] In the case of this compound, this leads to the preferential formation of 2-butene (B3427860) over 1-butene. The higher stability of the trans isomer over the cis isomer due to reduced steric strain results in trans-2-butene being the predominant product.[4]
-
Hofmann's Rule: When a sterically hindered base, such as potassium tert-butoxide, is used, the abstraction of a proton from the less sterically hindered terminal methyl group is favored.[6] This leads to the formation of the less substituted alkene, 1-butene, as the major product, an outcome described by Hofmann's rule.
The stereospecificity of the E2 reaction requires the abstracted proton and the leaving group to be in an anti-periplanar conformation. This geometric constraint influences the ratio of cis and trans isomers formed.
E1 Elimination
The E1 reaction proceeds through a carbocation intermediate. The formation of this intermediate is the rate-determining step.
-
Regioselectivity: The subsequent deprotonation is governed by the stability of the resulting alkene. Therefore, E1 reactions typically follow Zaitsev's rule, leading to the more substituted alkene as the major product (2-butene).
-
Stereoselectivity: The carbocation intermediate is planar, allowing for free rotation around the carbon-carbon single bond before deprotonation. This allows the molecule to adopt the most stable conformation, which leads to the formation of the thermodynamically favored trans isomer as the major product.
Experimental Protocols
The following are detailed experimental protocols for conducting the E1 and E2 elimination reactions of this compound.
Protocol for E1 Elimination of this compound
Objective: To favor the E1 pathway to produce a mixture of butene isomers, with a predominance of the Zaitsev products.
Materials:
-
This compound
-
80% Ethanol in water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus or a system for direct injection into a gas chromatograph (GC)
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.
-
To the round-bottom flask, add this compound and the 80% ethanol solution.
-
Heat the mixture to a gentle reflux (approximately 80-90°C) for a period of 1-2 hours. The solvolysis of this compound will lead to the formation of the carbocation intermediate.
-
The gaseous butene products can be collected over water or passed through a drying agent and then into a gas collection bag.
-
Alternatively, the headspace of the reaction flask can be directly sampled using a gas-tight syringe for immediate analysis by GC.
-
Analyze the collected gas by GC to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.
Protocol for E2 Elimination of this compound (Zaitsev Product)
Objective: To favor the E2 pathway with a small, strong base to yield predominantly the Zaitsev product, trans-2-butene.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus or GC injection system
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound to the stirred solution of sodium ethoxide.
-
Heat the reaction mixture to reflux (approximately 55-65°C) for 1-2 hours.
-
Collect the gaseous butene products as described in the E1 protocol.
-
Analyze the product mixture by GC to determine the relative percentages of the butene isomers.
Protocol for E2 Elimination of this compound (Hofmann Product)
Objective: To favor the E2 pathway with a sterically hindered base to yield predominantly the Hofmann product, 1-butene.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus or GC injection system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours.
-
Collect the gaseous butene products as described in the previous protocols.
-
Analyze the product distribution by GC to quantify the percentages of the butene isomers.
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the E1 and E2 elimination pathways of this compound.
Caption: E1 and E2 elimination pathways of this compound.
Conclusion
The elimination reactions of this compound provide a clear and instructive example of the competition between E1 and E2 pathways. The choice of base and solvent system allows for a significant degree of control over the product distribution. Strong, non-hindered bases in an E2 reaction favor the thermodynamically more stable Zaitsev products (trans- and cis-2-butene), while bulky bases favor the kinetically controlled Hofmann product (1-butene). In contrast, the E1 reaction, which proceeds through a carbocation intermediate under solvolytic conditions with a weak base, also yields the Zaitsev products as the major components, with a strong preference for the trans isomer. For professionals in drug development and synthetic chemistry, a thorough understanding of these principles is essential for the rational design of synthetic strategies to access specific alkene isomers with high selectivity.
References
- 1. The reaction between 2 -bromobutane and sodium ethoxide in ethanol gives .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The E2 Reaction [iverson.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Khan Academy [khanacademy.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chlorobutane
The safe and compliant disposal of 2-chlorobutane (B165301) is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. Adherence to these protocols is not only a best practice but also a regulatory requirement.
Immediate Safety and Handling Protocols
Proper management of this compound waste begins with safe handling and storage practices within the laboratory. The following table summarizes key safety and handling parameters derived from safety data sheets.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat. | [1][2] |
| Waste Container | Clearly labeled, leak-proof, and chemically compatible container. | [1] |
| Waste Labeling | "Halogenated Organic Waste" with the specific chemical name (this compound). | [1] |
| Storage | Designated, well-ventilated secondary containment area, away from incompatible materials (e.g., strong oxidizing agents, strong bases). | [1][2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect with non-sparking tools, and place in a suitable, labeled container for disposal. | [2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a certified hazardous waste management company. The primary and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[1]
Experimental Protocol: Waste Accumulation and Disposal
-
Segregation: Collect this compound waste separately from non-halogenated chemical waste. This segregation is crucial for proper disposal and to prevent dangerous chemical reactions.[1][4]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.[1]
-
-
Accumulation:
-
Add this compound waste to the designated container in a well-ventilated area, such as a chemical fume hood.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.[2]
-
-
Licensed Disposal:
-
Documentation: Maintain accurate records of the accumulated waste and its disposal, in accordance with institutional and regulatory requirements.
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Chlorobutane (CAS No. 78-86-4), a highly flammable and potentially hazardous chemical. Adherence to these guidelines is paramount to ensure personal safety, prevent accidents, and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct use of personal protective equipment. All handling of this chemical should be conducted in a certified and properly functioning chemical fume hood to minimize inhalation exposure.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4] | Protects against splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles. | Provides a secondary layer of protection for the face.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are commonly recommended; however, it is crucial to consult the glove manufacturer's compatibility chart for the specific product in use.[2] | Protects skin from direct contact and potential irritation or absorption.[2][4] |
| Body Protection | Laboratory Coat | Fire/flame resistant (100% cotton is a minimum requirement) and impervious material.[1][6][7] | Protects skin and personal clothing from contamination. Synthetic materials should be avoided as they can melt if ignited.[6] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood.[2][6] | Minimizes inhalation exposure to flammable and potentially harmful vapors. |
| Air-Purifying Respirator (APR) | For emergency situations (e.g., spills) outside of a fume hood. Equipped with organic vapor cartridges. | Provides respiratory protection in the event of an unexpected release.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.
1. Preparation and Pre-Handling Check:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
- Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and providing adequate ventilation.[2][6]
- Assemble all necessary PPE as detailed in the table above.
- Prepare a Spill Kit: Have a spill kit readily available containing inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and any other materials specified in your institution's EHS protocols.[9]
- Identify Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.[7][8]
2. Handling and Use:
- Grounding and Bonding: When transferring this compound from one container to another, especially in larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[2][3][10]
- Use Spark-Proof Tools: Employ tools made of non-sparking materials to avoid accidental ignition of flammable vapors.[2][10]
- Avoid Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and other potential ignition sources.[3][6][11] Never heat with an open flame; use a water or oil bath if heating is necessary.[1][11]
- Keep Containers Closed: When not in use, ensure that containers of this compound are tightly sealed to prevent the escape of flammable vapors.[2][6]
3. Post-Handling and Storage:
- Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[2]
- Proper Storage: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[2][12] It should be stored away from incompatible substances such as strong oxidizing agents.[2][3][13]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to ensure personnel safety and environmental protection. As a halogenated solvent, it requires specific disposal procedures.
Waste Segregation is Key:
-
Do not mix halogenated solvent waste like this compound with non-halogenated organic waste.[9][14] Keeping these waste streams separate can significantly reduce disposal costs and complexity.[9]
-
Collect waste this compound in a designated, properly labeled, and sealed container.[9]
Step-by-Step Disposal Procedure:
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap for waste collection. These are often provided by your institution's Environmental Health and Safety (EHS) department.[2][14]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's protocol.[9]
-
Accumulation: Collect waste in a designated satellite accumulation area.
-
Secondary Containment: Store the waste container within secondary containment, such as a chemically resistant tub, to contain any potential leaks.[9]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed professional waste disposal service, typically through incineration.[15]
Quantitative Data Summary
| Property | Value |
| Flash Point | -15 °C (5 °F)[3][4][5][8][10] |
| Autoignition Temperature | 460 °C (860 °F)[3][4][10] |
| Lower Explosion Limit (LEL) | 1.7% - 2.0%[3][8][10][15] |
| Upper Explosion Limit (UEL) | 8.8%[3][8][10] |
| Boiling Point | 68 - 70 °C (154.4 - 158 °F)[5][10][15] |
| Melting Point | -140 °C (-220 °F)[5][10][15] |
| Vapor Density | 3.2 (Air = 1.0)[10] |
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound sec-Butyl chloride [sigmaaldrich.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. chemwhat.com [chemwhat.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
